molecular formula C8H7ClN2 B2690658 2-Amino-2-(4-chlorophenyl)acetonitrile CAS No. 56464-72-3

2-Amino-2-(4-chlorophenyl)acetonitrile

Cat. No.: B2690658
CAS No.: 56464-72-3
M. Wt: 166.61
InChI Key: JAUKOLRHHAJVST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(4-chlorophenyl)acetonitrile is a useful research compound. Its molecular formula is C8H7ClN2 and its molecular weight is 166.61. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-2-(4-chlorophenyl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(4-chlorophenyl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(4-chlorophenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUKOLRHHAJVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility profile of 2-Amino-2-(4-chlorophenyl)acetonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 2-Amino-2-(4-chlorophenyl)acetonitrile in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive technical overview of the solubility profile of 2-Amino-2-(4-chlorophenyl)acetonitrile, a key intermediate in various synthetic pathways. In the absence of extensive published quantitative data, this document emphasizes the foundational principles and robust experimental methodologies required to establish a comprehensive solubility profile. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to experimentally determine and interpret the solubility of this and similar compounds. We will delve into predicted solubility based on molecular structure, detailed protocols for thermodynamic solubility determination, the influence of physicochemical properties, and the theoretical underpinnings of solubility.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary contributor to attrition. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[1] Therefore, a thorough understanding of a compound's solubility in various media is paramount for formulation development, salt selection, and predicting in vivo performance.[1][2]

2-Amino-2-(4-chlorophenyl)acetonitrile, with its amino and nitrile functional groups and a chlorinated phenyl ring, presents an interesting case study in solubility. Its structure suggests a balance of polar and non-polar characteristics, making its solubility highly dependent on the chosen solvent system. This guide will provide a framework for systematically characterizing this solubility.

Predicted Solubility Profile of 2-Amino-2-(4-chlorophenyl)acetonitrile

Based on the principles of "like dissolves like," we can predict the qualitative solubility of 2-Amino-2-(4-chlorophenyl)acetonitrile in common organic solvents. The presence of the amino and nitrile groups allows for hydrogen bonding with protic solvents, while the chlorophenyl ring contributes to its solubility in non-polar and aromatic solvents.

Table 1: Predicted Qualitative Solubility of 2-Amino-2-(4-chlorophenyl)acetonitrile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolSoluble to Sparingly SolubleThe amino and nitrile groups can act as hydrogen bond donors and acceptors, respectively, with the hydroxyl group of the solvent. Solubility is expected to decrease with increasing alkyl chain length of the alcohol.
Polar Aprotic DMSO, DMF, AcetonitrileSolubleThese solvents can effectively solvate the molecule through dipole-dipole interactions and by accepting hydrogen bonds from the amino group.
Non-Polar Toluene, HexaneSparingly Soluble to InsolubleThe polar functional groups will limit solubility in highly non-polar solvents. Some solubility in toluene may be observed due to pi-pi stacking interactions with the aromatic ring.
Chlorinated Dichloromethane, ChloroformSolubleThe presence of a chlorine atom on the phenyl ring suggests favorable interactions with chlorinated solvents.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is defined as the concentration of a compound in a saturated solution at equilibrium with an excess of the solid drug at a given temperature and pressure.[1][3] The shake-flask method, as described by Higuchi and Connors, remains the gold standard for its determination due to its reliability.[4]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the experimental procedure for determining the thermodynamic solubility of 2-Amino-2-(4-chlorophenyl)acetonitrile.

Materials:

  • 2-Amino-2-(4-chlorophenyl)acetonitrile (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, toluene, dichloromethane)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid 2-Amino-2-(4-chlorophenyl)acetonitrile to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). The mixture should be agitated for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.[5]

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.[6]

  • Dilution: Accurately dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved 2-Amino-2-(4-chlorophenyl)acetonitrile.

  • Solubility Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Weigh excess solid prep2 Add to known volume of solvent prep1->prep2 equil Shake at constant temperature (24-72h) prep2->equil sep1 Sedimentation equil->sep1 sep2 Filtration (0.22 µm) sep1->sep2 ana1 Dilution of filtrate sep2->ana1 ana2 HPLC Quantification ana1->ana2 result Calculate Thermodynamic Solubility ana2->result

Caption: Workflow for Thermodynamic Solubility Determination.

Theoretical Framework and Influencing Factors

The solubility of a solid in a liquid is governed by thermodynamic principles, primarily the balance between the energy required to break the crystal lattice of the solid and the energy released upon solvation of the molecules.[3]

Impact of Temperature

The effect of temperature on solubility can be described by the van't Hoff equation.[3] For most solid solutes, the dissolution process is endothermic (ΔH > 0), meaning that solubility increases with increasing temperature.[3] Experimental determination of solubility at different temperatures allows for the calculation of thermodynamic parameters such as the enthalpy and entropy of dissolution.

Thermodynamic Models

Several thermodynamic models can be used to correlate and predict the solubility of a compound in different solvents. These include the Apelblat and Buchowski equations, which are commonly used to model the temperature dependence of solubility.[7] More advanced models like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) can also be employed to describe the phase behavior of the system.[8][9]

The Influence of Polymorphism

Polymorphism, the ability of a solid to exist in multiple crystalline forms, can have a significant impact on its solubility.[10] Different polymorphs of the same compound can exhibit different melting points, stabilities, and, crucially, different solubilities.[11][12] It is essential to characterize the solid form of 2-Amino-2-(4-chlorophenyl)acetonitrile before and after the solubility experiment (e.g., using Powder X-ray Diffraction) to ensure that no phase transformation has occurred.[8]

G Solubility Solubility Solvent Solvent Solvent->Solubility Polarity, H-bonding Interactions Interactions Solvent->Interactions Temperature Temperature Temperature->Solubility van't Hoff Eq. Polymorphism Polymorphism Polymorphism->Solubility Lattice Energy Interactions->Solubility Solute-Solvent

Caption: Factors Influencing the Solubility of 2-Amino-2-(4-chlorophenyl)acetonitrile.

Conclusion

References

  • Vertex AI Search. (2024, September 24). Solubility test for Organic Compounds.
  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Unknown Source.
  • Unknown Source. Classification of organic compounds By solubility.
  • Unknown Source. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Merck. (2026). 2-Amino-2-(4-chlorophenyl)acetonitrile hydrochloride.
  • PubMed. (2018, February 6).
  • Unknown Source. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
  • Merck. (2026). 2-Amino-2-(4-chlorophenyl)acetonitrile hydrochloride | 49704-71-4.
  • Biointerface Research in Applied Chemistry. (2021, August 15).
  • Scribd. (n.d.). Solubility Testing of Organic Compounds | PDF.
  • PMC - NIH. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules.
  • Unknown Source. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • DOI. (n.d.).
  • ChemicalBook. (n.d.). 61437-85-2 CAS MSDS (2-(4-Amino-2-chloro-5-methylphenyl) -.
  • ACS Publications. (2024, July 22). Solubility Measurement and Thermodynamic Modeling of Bifendate in 13 Pure Solvents at Temperatures from 293.15 to 333.
  • Unknown Source. (n.d.). (PDF)
  • PubChemLite. (n.d.). 2-amino-2-(4-chlorophenyl)acetonitrile hydrochloride (C8H7ClN2).
  • PubChem. (n.d.). (4-Amino-2-chloro-5-methylphenyl)(4-chlorophenyl)acetonitrile.
  • Unknown Source. (2014, September 8).
  • Benchchem. (n.d.). Solubility profile of 4-amino-N-(2-chlorophenyl)benzamide in aqueous and organic solvents.
  • PubMed. (2006, May 15). Two Polymorphic Forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine.
  • CrystEngComm (RSC Publishing). (2021, December 11). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems.
  • Sigma-Aldrich. (n.d.). 2-(3-amino-4-chlorophenyl)acetonitrile | 1261580-99-7.
  • Unknown Source. (n.d.). 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile.
  • Echemi. (n.d.). 2-(4-AMINO-2-CHLOROPHENYL)

Sources

Thermodynamic stability of alpha-amino nitriles containing chlorophenyl groups

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability of


-Amino Nitriles Containing Chlorophenyl Groups: A Technical Guide 

Executive Summary

The Strecker synthesis of


-amino acids relies heavily on the formation of 

-amino nitriles. While traditionally viewed in synthetic chemistry as stable, isolable intermediates, these compounds actually exist in a highly sensitive dynamic covalent equilibrium. This whitepaper explores the thermodynamic stability of chlorophenyl-substituted

-amino nitriles, detailing how specific electronic and steric factors govern their equilibrium, the rigorous experimental protocols required for quantifying these metrics, and their advanced applications in pharmaceutical development.

The Dynamic Covalent Nature of the Strecker Reaction

The Strecker reaction is not a unidirectional kinetic pathway; rather, it is a thermodynamically controlled, reversible process. The addition of a cyanide source to an imine forms an


-amino nitrile, but this product can readily undergo a retro-Strecker reaction, expelling hydrogen cyanide to reform the electrophilic imine (1)[1]. The exact position of this equilibrium is highly sensitive to the structural features of the starting aldehyde, particularly when substituted with electron-withdrawing halogens like chlorine.

Electronic and Steric Drivers of Stability

The thermodynamic stability of chlorophenyl


-amino nitriles is dictated by a delicate, often competing balance between inductive electron withdrawal and steric hindrance:
  • Electronic Effects (Inductive Stabilization): The chlorine atom exerts a strong inductive effect (-I), withdrawing electron density from the aromatic ring. This increases the electrophilicity of the imine carbon, thermodynamically favoring the nucleophilic addition of the cyanide anion. Consequently, para- and meta-chlorophenyl groups generally increase the equilibrium constant (

    
    ) compared to unsubstituted phenyl rings.
    
  • Steric Effects (Destabilization): When the chlorine atom is positioned at the ortho site (e.g., derived from 2-chlorobenzaldehyde), it introduces significant steric bulk adjacent to the reaction center (2)[2]. This steric clash between the ortho-chloro group, the amine moiety, and the incoming cyanide group severely destabilizes the

    
    -amino nitrile. As a result, the activation energy for the retro-Strecker reaction is lowered, violently shifting the equilibrium back toward the imine (1)[1].
    

Experimental Protocol: In Situ Thermodynamic Profiling

To accurately determine the thermodynamic stability of these intermediates, researchers must isolate the true equilibrium state from kinetic artifacts. The following self-validating NMR protocol ensures precise measurement of


.

Step-by-Step Methodology: NMR Determination of Equilibrium Constants

  • Imine Preparation and Purification: Synthesize the chlorophenyl imine from the corresponding chlorobenzaldehyde and amine.

    • Causality: The imine must be rigorously purified via vacuum distillation or recrystallization to remove residual water. Trace water will irreversibly hydrolyze the nitrile into an amide, destroying the dynamic covalent equilibrium.

  • Sample Preparation: Dissolve 0.10 mmol of the purified imine in 0.5 mL of anhydrous

    
    . Add 0.01 mmol of 1,3,5-trimethoxybenzene as an internal standard.
    
    • Causality:

      
       is chosen because it is a polar aprotic solvent that effectively solvates the species without acting as a hydrogen bond donor. Protic solvents artificially stabilize the cyanide anion, which skews the true thermodynamic baseline.
      
  • Cyanide Introduction: Inject exactly 1.0 equivalent of trimethylsilyl cyanide (TMSCN) at 298 K.

    • Causality: TMSCN provides a highly controlled, anhydrous cyanide source, avoiding the biphasic complexities and pH fluctuations associated with aqueous sodium cyanide or acetone cyanohydrin (3)[3].

  • Equilibration and Monitoring: Acquire

    
     NMR spectra every 10 minutes. Track the integration of the imine CH proton (
    
    
    
    ~8.3 ppm) versus the
    
    
    -amino nitrile CH proton (
    
    
    ~5.0 ppm).
  • Self-Validation and Calculation: The system is inherently self-validating; equilibrium is confirmed only when the integration ratio remains identical across three consecutive 10-minute intervals. Calculate the equilibrium constant using the formula:

    
    .
    

Quantitative Thermodynamic Data

The table below summarizes representative thermodynamic parameters for various chlorophenyl


-amino nitriles, illustrating the profound impact of substituent positioning on system stability.
Substrate Derivative

at 298 K (

)

(kcal/mol)
Retro-Strecker Kinetics
Unsubstituted Phenyl

-4.2Moderate
4-Chlorophenyl (para)

-4.9Slow (Highly Stable)
3-Chlorophenyl (meta)

-4.8Slow (Stable)
2-Chlorophenyl (ortho)

-2.6Fast (Highly Reversible)

Data Interpretation: The para-chloro derivative demonstrates maximum thermodynamic stability due to unopposed inductive stabilization. In stark contrast, the ortho-chloro derivative exhibits a


 nearly two orders of magnitude lower, confirming that steric repulsion overrides electronic stabilization, creating a highly dynamic and reversible system (1)[1].

Mechanistic Workflow Visualization

The following diagram illustrates the thermodynamic equilibrium pathways of the Strecker reaction, highlighting the interplay between the kinetic forward reaction and the thermodynamically driven retro-pathway.

StreckerThermodynamics A Chlorobenzaldehyde + Amine B Chlorophenyl Imine (Electrophilic) A->B Condensation (-H2O) C Alpha-Amino Nitrile (Thermodynamic Product) B->C + Cyanide (k_forward) D Retro-Strecker Pathway C->D Steric/Electronic Destabilization D->B Cyanide Expulsion (k_reverse)

Reversible Strecker equilibrium of chlorophenyl alpha-amino nitriles.

Pharmaceutical Applications: CIAT and Dynamic Systems

The tunable thermodynamic stability of chlorophenyl


-amino nitriles is a powerful tool in asymmetric drug development. By intentionally utilizing the ortho-chlorophenyl derivatives, chemists can engineer systems with rapid retro-Strecker kinetics. This rapid reversibility is the cornerstone of Crystallization-Induced Asymmetric Transformation (CIAT) (4)[4].

In a CIAT workflow, a chiral resolving agent is added to the racemic mixture of the highly dynamic ortho-chloro


-amino nitrile. Because the system is strictly under thermodynamic control, the undesired diastereomer continuously epimerizes in solution via the imine intermediate. Meanwhile, the desired diastereomer selectively precipitates out of the solvent. The rapid retro-Strecker equilibrium constantly replenishes the precipitating isomer, effectively funneling the entire racemic mixture into a single, stereopure product with yields exceeding 90% (4)[4]. This methodology is highly valued in the synthesis of complex active pharmaceutical ingredients (APIs), where absolute stereocontrol is mandatory.

References

  • Dynamic Covalent Resolution: Applications for System Screening and Asymmetric Synthesis Source: DiVA Portal URL
  • Asymmetric Addition of Cyanide to Aldehydes and Imines Using Salen-metal Complexes Source: Newcastle University URL
  • Catalyst-Free Strecker Reaction in Water: A Simple and Efficient Protocol Using Acetone Cyanohydrin as Cyanide Source Source: ResearchGate URL
  • Buy 3-amino-3-(4-chlorophenyl)

Sources

2-Amino-2-(4-chlorophenyl)acetonitrile: Molecular Identifiers, Chemical Properties, and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-2-(4-chlorophenyl)acetonitrile is a highly versatile


-amino nitrile serving as a critical intermediate in organic synthesis and pharmaceutical development. Primarily utilized as a precursor for the unnatural amino acid 4-chlorophenylglycine, this compound is foundational in the synthesis of complex pharmacophores, including Trace Amine-Associated Receptor 1 (TAAR1) ligands[1].

Because free


-amino nitriles are inherently unstable and prone to degradation via the retro-Strecker reaction, this compound is almost exclusively synthesized, stored, and commercialized as a hydrochloride salt[2]. This technical guide provides an in-depth analysis of its molecular identifiers, physicochemical properties, mechanistic behavior, and a self-validating protocol for its downstream application.

Molecular Identifiers & Physicochemical Properties

To ensure precise procurement and analytical tracking, researchers must distinguish between the free base and the commercially standard hydrochloride salt. The protonation of the primary amine in the salt form prevents spontaneous oligomerization and drastically increases shelf-life[2].

Table 1: Molecular Identifiers and Quantitative Data
PropertyHydrochloride Salt (Commercial Standard)Free Base (Theoretical/Transient)
CAS Number 49704-71-4[2]N/A (Transient intermediate)
Molecular Formula C₈H₈Cl₂N₂ (or C₈H₈ClN₂ • HCl)[2]C₈H₇ClN₂
Molecular Weight 203.07 g/mol 166.61 g/mol
SMILES Cl.N#CC(N)C1=CC=C(Cl)C=C1[2]N#CC(N)C1=CC=C(Cl)C=C1
Purity Standard

97%[2]
Unstable
Topological Polar Surface Area (TPSA) 49.81 Ų[2]49.81 Ų
Functional Groups Amine hydrochloride, Nitrile, Aryl chloride[2]Primary amine, Nitrile, Aryl chloride

Mechanistic Role in Organic Synthesis

The synthesis of 2-amino-2-(4-chlorophenyl)acetonitrile is typically achieved via a Strecker amino acid synthesis , reacting 4-chlorobenzaldehyde with ammonia and a cyanide source.

The Causality of Acidic Hydrolysis: The most common downstream application of this nitrile is its conversion to 4-chlorophenylglycine. This hydrolysis must be performed under strongly acidic conditions (e.g., concentrated HCl or H₂SO₄) rather than basic conditions.

  • Why? Under basic conditions, the deprotonated

    
    -amine can trigger a retro-Strecker reaction, expelling cyanide and reverting the molecule back to the imine or aldehyde. Acidic conditions ensure the amine remains protonated (
    
    
    
    ), locking the molecule's backbone in place while the nitrile (
    
    
    ) is sequentially hydrated to an amide and then fully hydrolyzed to a carboxylic acid.

Once converted to 4-chlorophenylglycine, the compound is heavily utilized in peptide chemistry (via Boc/Fmoc protection) and in the synthesis of 2-aminooxazolines, which act as potent TAAR1 ligands for the treatment of neurological disorders like depression and Parkinson's disease[1].

Experimental Protocol: Nitrile Hydrolysis Workflow

The following step-by-step methodology outlines the conversion of 2-amino-2-(4-chlorophenyl)acetonitrile hydrochloride to 4-chlorophenylglycine. This protocol is designed as a self-validating system , incorporating analytical checkpoints to ensure reaction completion.

Step 1: Reaction Setup
  • Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Suspend 1.0 equivalent of 2-amino-2-(4-chlorophenyl)acetonitrile hydrochloride (CAS: 49704-71-4) in 10-15 volumes of concentrated aqueous hydrochloric acid (37% HCl).

  • Causality Check: The suspension may remain heterogeneous initially. The high concentration of HCl is required to drive the hydration of the highly stable nitrile bond.

Step 2: Reflux and Hydrolysis
  • Heat the reaction mixture to reflux (approx. 100–110 °C) under continuous stirring for 12 to 18 hours.

  • Monitor the reaction via Thin Layer Chromatography (TLC) or Infrared (IR) Spectroscopy.

  • Self-Validation (IR Spectroscopy): Extract a micro-aliquot, neutralize, and run an IR spectrum. The reaction is complete when the sharp nitrile stretch at

    
     completely disappears, replaced by a strong carbonyl (
    
    
    
    ) stretch at
    
    
    and a broad
    
    
    stretch.
Step 3: Workup and Isolation
  • Cool the reaction mixture to room temperature, then transfer it to an ice bath (0–5 °C).

  • Carefully adjust the pH of the solution to the isoelectric point of 4-chlorophenylglycine (typically around pH 5.5–6.0) using aqueous NaOH or NH₄OH.

  • Causality Check: Adjusting to the isoelectric point minimizes the solubility of the zwitterionic amino acid, inducing precipitation.

  • Filter the resulting white/off-white precipitate under vacuum and wash with cold distilled water followed by cold ethanol.

Step 4: Analytical Characterization
  • ¹H-NMR (D₂O or DMSO-d₆): Look for the diagnostic shift of the

    
    -proton. The aromatic protons will appear as an AA'BB' system around 7.3–7.5 ppm.
    
  • Mass Spectrometry (ESI+): Expected

    
     for 4-chlorophenylglycine is 
    
    
    
    .

Safety, Handling, and PPE Guidelines

2-Amino-2-(4-chlorophenyl)acetonitrile and its derivatives (such as 4-chlorophenylglycine) are classified as hazardous laboratory chemicals. They can cause skin irritation, serious eye irritation, and respiratory distress[3].

  • Hand Protection: Chemical-resistant Nitrile rubber gloves are mandatory. Minimum layer thickness guidelines must be observed to prevent permeation[3].

  • Respiratory Protection: Handling dry powders of these compounds poses an inhalation risk. Use a chemical fume hood. If ventilation is inadequate, a NIOSH-approved N95 dust mask or higher-level respirator is required[3].

  • Waste Disposal: Collect all excess reagents and contaminated materials (including gloves and absorbent paper) in chemically resistant, sealable containers. Dispose of as hazardous chemical waste in accordance with local regulatory guidelines[3].

Visualizing the Synthetic Pathway

The following diagram illustrates the synthetic lifecycle of 2-amino-2-(4-chlorophenyl)acetonitrile, from its Strecker synthesis origins to its downstream pharmaceutical applications.

G A 4-Chlorobenzaldehyde + NH3 + HCN B 2-Amino-2-(4-chlorophenyl)acetonitrile HCl (CAS: 49704-71-4) A->B Strecker Reaction C Acidic Hydrolysis (HCl / H2O) B->C Reflux D 4-Chlorophenylglycine (Unnatural Amino Acid) C->D Nitrile Hydrolysis E TAAR1 Ligand Synthesis D->E Pharmacophore Development F Peptide Chemistry (Boc/Fmoc Protection) D->F Solid-Phase Synthesis

Synthetic lifecycle of 2-amino-2-(4-chlorophenyl)acetonitrile and downstream applications.

References

  • Hoffmann-La Roche Inc. "US8604061B2 - 2-aminooxazolines as TAAR1 ligands." Google Patents.

Sources

Methodological & Application

Application Note: Protocol for the Hydrolysis of 2-Amino-2-(4-chlorophenyl)acetonitrile to 4-Chlorophenylglycine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Process Chemists, Research Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Chemical Context

The non-proteinogenic amino acid 2-amino-2-(4-chlorophenyl)acetic acid (commonly known as 4-chlorophenylglycine) is a critical chiral building block in pharmaceutical development, heavily utilized in the synthesis of viral polymerase inhibitors and antiplatelet agents[1],[2]. The most robust route to synthesize this compound is via the Strecker synthesis, which terminates in the hydrolysis of an


-amino nitrile intermediate: 2-amino-2-(4-chlorophenyl)acetonitrile [1],[3].

As a Senior Application Scientist, I have structured this guide to move beyond a simple "recipe." This document details the mechanistic causality, process analytical technologies (PAT) for self-validation, and a highly optimized, scalable protocol for acidic hydrolysis.

Mechanistic Rationale: The Case for Acidic Hydrolysis

The conversion of an


-amino nitrile to an 

-amino acid can theoretically be achieved under strongly acidic or strongly basic conditions. However, acidic hydrolysis (using 6M HCl) is the industry standard for this specific substrate[4],[5].

Why Acid over Base?

  • Suppression of Side Reactions: Basic hydrolysis of

    
    -amino nitriles often leads to the formation of tar and unwanted hydantoin byproducts[6],[1]. Acidic conditions yield a cleaner, chromatographically pure profile[6].
    
  • Protection Against Racemization: If starting with an enantiomerically enriched nitrile (e.g., from an asymmetric Strecker synthesis using a chiral auxiliary), acidic conditions minimize the deprotonation of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -carbon, thereby preserving stereochemical integrity better than basic conditions,[5].
    
  • Favorable Thermodynamics: The reaction is driven to completion by the irreversible protonation of the expelled ammonia (forming ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), preventing the reverse reaction,[3].
    
Chemical Transformation Pathway

The hydrolysis proceeds via a well-defined sequence of nucleophilic additions and tautomerizations[7],[3]. The hydronium ion protonates the nitrile, increasing its electrophilicity. Water attacks to form an imidic acid, which tautomerizes to a primary amide. A second hydration event forms a tetrahedral intermediate that collapses to expel ammonia, yielding the carboxylic acid[3].

Mechanism Nitrile Protonated Nitrile [-C≡NH+] ImidicAcid Imidic Acid Intermediate [-C(OH)=NH] Nitrile->ImidicAcid +H2O Amide Primary Amide [-C(=O)NH2] ImidicAcid->Amide Tautomerization Tetrahedral Tetrahedral Intermediate [-C(OH)2(NH3+)] Amide->Tetrahedral +H2O, +H+ Carboxylic Carboxylic Acid [-COOH] + NH4+ Tetrahedral->Carboxylic -NH3

Fig 1: Mechanistic pathway of acid-catalyzed nitrile hydrolysis to a carboxylic acid.

Process Analytical Technology (PAT) & Self-Validation

A robust protocol must be a self-validating system. Do not rely solely on a timer to determine reaction completion. Implement the following in-process checks:

  • Infrared (IR) Spectroscopy: The starting material exhibits a sharp, distinct

    
     stretching frequency near 
    
    
    
    . The complete disappearance of this peak confirms the exhaustion of the nitrile.
  • HPLC Monitoring: The intermediate primary amide can stall if the temperature drops. Monitor the reaction via HPLC to ensure the amide peak fully transitions to the highly polar 4-chlorophenylglycine peak.

Experimental Protocol: Step-by-Step Methodology

This protocol is optimized for the isolation of the free zwitterionic amino acid via isoelectric precipitation[5].

Materials & Reagents
  • Substrate: 2-Amino-2-(4-chlorophenyl)acetonitrile (1.0 equivalent)

  • Reagent: 6.0 M Hydrochloric Acid (Aqueous) (10–15 volumes)

  • Neutralization Agent: 28% Aqueous Ammonia (

    
    ) or 5M 
    
    
    
  • Solvents: Deionized water (chilled), Ethanol (chilled)

Workflow Execution
  • Acidic Digestion: Charge a round-bottom flask (equipped with a magnetic stirrer and reflux condenser) with 2-amino-2-(4-chlorophenyl)acetonitrile. Slowly add 10 to 15 volumes of 6.0 M HCl. Caution: The initial protonation may be mildly exothermic.

  • Thermal Hydrolysis: Heat the suspension to a vigorous reflux (internal temperature 100–110 °C). Maintain reflux for 8 to 12 hours[5]. The suspension will gradually turn into a homogeneous solution as the highly soluble amino acid hydrochloride salt is formed.

  • In-Process Check: Sample the reaction mixture after 8 hours. Quench the sample in cold water and analyze via HPLC. Proceed to the next step only when the amide intermediate is

    
    .
    
  • Thermal Quench: Remove the heat source and allow the reaction mixture to cool to room temperature. Transfer the flask to an ice-water bath and cool further to 0–5 °C.

  • Isoelectric Precipitation (Critical Step): Insert a calibrated pH probe into the solution. While maintaining vigorous stirring and a temperature below 10 °C, add aqueous ammonia dropwise. Adjust the pH strictly to 5.5 – 6.0 (the isoelectric point of 4-chlorophenylglycine)[5]. A thick white precipitate of the free amino acid will form.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold deionized water (

    
     vol) to remove ammonium chloride salts, followed by a final wash with cold ethanol (
    
    
    
    vol) to facilitate drying.
  • Drying: Dry the product under high vacuum at 45 °C to a constant weight.

Workflow Start 2-Amino-2-(4-chlorophenyl) acetonitrile Acid Acidic Digestion Add 6M HCl (10-15 vol) Start->Acid Reflux Thermal Hydrolysis Reflux at 100-110°C (8-12h) Acid->Reflux Cooling Thermal Quench Cool to 0-5°C Reflux->Cooling Neutralize Isoelectric Precipitation Adjust pH to ~5.5-6.0 Cooling->Neutralize Filter Isolation Vacuum Filtration & Wash Neutralize->Filter Product 4-Chlorophenylglycine (Purified Product) Filter->Product

Fig 2: Experimental workflow for the acidic hydrolysis and isolation of


-amino nitriles.

Quantitative Data & Process Optimization

To ensure reproducibility across different scales, adhere to the optimized parameters and troubleshooting guidelines summarized below.

Table 1: Process Parameters for Nitrile Hydrolysis

ParameterTarget ValueScientific Rationale
Acid Concentration 6.0 M HClProvides the optimal balance of hydronium ions for catalysis and water molecules for nucleophilic attack[4].
Temperature 100–110 °COvercomes the high activation energy required for the hydrolysis of the highly stable primary amide intermediate.
Reaction Time 8–12 HoursEnsures complete conversion; prevents the accumulation of the partially hydrolyzed amide[5].
Precipitation pH 5.5–6.0Matches the isoelectric point (pI) of 4-chlorophenylglycine, minimizing solubility and maximizing isolated yield[5].

Table 2: Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Incomplete conversion (Amide impurity) Insufficient reaction time or inadequate reflux temperature.Extend reflux time; verify the internal reactor temperature is

°C.
Low isolated yield Product lost in the mother liquor due to incorrect pH adjustment.Carefully re-adjust the pH to exactly 5.5–6.0 using a calibrated pH meter; avoid overshooting with base.
Product discoloration (Tar formation) Localized overheating or trace metal impurities.Ensure vigorous stirring; use glass-lined reactors for pilot-scale scale-up[6].

References

  • The Strecker Synthesis of Amino Acids Master Organic Chemistry URL:[Link]

  • Synthesis of alpha-amino acids (US4370493A)

Sources

Application Note: Enantioselective Synthesis of (R)-4-Chlorophenylglycine using 2-Amino-2-(4-chlorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Precursor Selection

The demand for enantiomerically pure non-proteinogenic amino acids in the pharmaceutical industry is driven by the stereospecific nature of biological receptors[1]. Specifically, (R)-4-chlorophenylglycine is a high-value chiral building block utilized in the synthesis of beta-lactam antibiotics, cardiovascular agents, and advanced peptidomimetics[2].

To achieve a scalable and cost-effective synthesis, 2-Amino-2-(4-chlorophenyl)acetonitrile (often handled as its hydrochloride salt, CAS: 49704-71-4) serves as an ideal precursor[3]. This


-aminonitrile is easily synthesized in bulk via the classical Strecker reaction from 4-chlorobenzaldehyde, ammonia, and a cyanide source[1]. However, the Strecker synthesis inherently yields a racemic mixture. The core technical challenge lies in converting this racemate into the enantiopure (R)-amino acid efficiently, bypassing the 50% maximum yield limitation of classical kinetic resolution[4].

Mechanistic Insights: Overcoming Yield Barriers via DKR

Classical enantiomeric resolution (whether enzymatic or chemical) is limited to a theoretical yield of 50%, as the unwanted (S)-enantiomer is discarded or requires a separate, costly racemization step[5].

To circumvent this, we employ a Dynamic Kinetic Resolution (DKR) strategy. The causality behind this approach relies on the specific electronic properties of the precursor:

  • In Situ Racemization: The

    
    -proton of 2-amino-2-(4-chlorophenyl)acetonitrile is highly acidic due to the strong electron-withdrawing effects of both the nitrile (
    
    
    
    ) and the 4-chlorophenyl groups. At a mildly alkaline pH (8.0–8.5), this proton is labile, allowing rapid, continuous equilibration between the (R) and (S) enantiomers[4].
  • Stereoselective Hydrolysis: A stereoselective nitrilase enzyme is introduced into the system. This biocatalyst exclusively hydrolyzes the nitrile group of the (R)-enantiomer into the corresponding carboxylic acid[4].

  • Equilibrium Shift (Le Chatelier's Principle): As the (R)-aminonitrile is consumed by the enzyme, the in situ racemization continuously converts the unreactive (S)-aminonitrile into the (R)-form to restore equilibrium. This self-validating cycle theoretically drives the reaction to 100% conversion and >99% enantiomeric excess (ee)[5].

DKR_Workflow Racemic Racemic Precursor CAS: 49704-71-4 S_Isomer (S)-Aminonitrile (Unreactive) Racemic->S_Isomer 50% R_Isomer (R)-Aminonitrile (Substrate) Racemic->R_Isomer 50% Racemase In situ Racemization (pH 8.5, Mild Base) S_Isomer->Racemase Nitrilase Enzymatic Hydrolysis (Stereoselective Nitrilase) R_Isomer->Nitrilase Racemase->R_Isomer API (R)-4-Chlorophenylglycine (Enantiopure Product) Nitrilase->API 100% Theoretical Yield

Fig 1. Chemo-enzymatic Dynamic Kinetic Resolution (DKR) of 2-Amino-2-(4-chlorophenyl)acetonitrile.

Quantitative Data Summaries

Table 1: Physicochemical Properties of Precursor and Target

Compound Role CAS Number Molecular Weight Melting Point Appearance
2-Amino-2-(4-chlorophenyl)acetonitrile HCl Precursor 49704-71-4[3] 203.07 g/mol [3] ~185 °C (dec) White/Off-white powder

| (R)-4-Chlorophenylglycine | Target API Intermediate | 43189-37-3[6] | 185.61 g/mol [2] | 220-230 °C[2] | White crystalline powder |

Table 2: Comparison of Resolution Strategies

Parameter Classical Diastereomeric Salt Resolution Dynamic Kinetic Resolution (DKR)
Resolving Agent (+)-10-Camphorsulfonic Acid (CSA)[6] Stereoselective Nitrilase[4]
Theoretical Max Yield 50% (Requires separate racemization) 100% (In situ racemization)[5]
Enantiomeric Excess (ee) >98% (After recrystallization) >99% (Direct from reaction)[4]
Reaction Temperature 70-80 °C (Dissolution) -> 20 °C[6] 30-37 °C (Isothermal)

| Environmental Impact | High solvent usage | Aqueous, green chemistry |

Experimental Protocols

Protocol A: Chemo-Enzymatic Dynamic Kinetic Resolution (Recommended)

This protocol describes the single-vessel conversion of the racemic aminonitrile precursor into enantiopure (R)-4-chlorophenylglycine using a robust DKR framework[4],[5].

Reagents & Materials:

  • Racemic 2-Amino-2-(4-chlorophenyl)acetonitrile hydrochloride (CAS: 49704-71-4)

  • Immobilized (R)-selective Nitrilase enzyme

  • 0.1 M Phosphate buffer

  • Ammonium hydroxide (

    
    ) / Hydrochloric acid (HCl) for pH adjustment
    

Step-by-Step Methodology:

  • Precursor Liberation: Dissolve 10.0 g of 2-Amino-2-(4-chlorophenyl)acetonitrile hydrochloride in 100 mL of 0.1 M phosphate buffer. Adjust the pH to 8.5 using dilute

    
    . This liberates the free base and establishes the alkaline environment necessary for in situ racemization.
    
  • Biocatalyst Addition: Add 2.0 g of the immobilized (R)-selective nitrilase to the buffered solution.

  • Incubation & DKR: Stir the suspension gently at 35 °C. The mild temperature preserves enzyme integrity while providing sufficient thermal energy for the base-catalyzed racemization of the (S)-enantiomer. Monitor the reaction via chiral HPLC. Complete conversion typically occurs within 18–24 hours.

  • Enzyme Recovery: Filter the reaction mixture through a sintered glass funnel to recover the immobilized enzyme. Wash the enzyme with fresh phosphate buffer for reuse in subsequent batches.

  • Product Isolation: Adjust the pH of the filtrate to the isoelectric point of 4-chlorophenylglycine (approx. pH 6.0) using 6 M HCl. The (R)-4-chlorophenylglycine will precipitate as a white crystalline solid.

  • Purification: Filter the precipitate, wash with cold distilled water, and dry under vacuum at 50 °C to yield enantiopure (R)-4-chlorophenylglycine.

Protocol B: Classical Resolution via Diastereomeric Salt Formation

For facilities lacking biocatalytic infrastructure, classical chemical resolution remains a highly reliable, self-validating alternative[6]. The causality here relies on the differential solubility of diastereomeric salts formed with a chiral acid.

Reagents & Materials:

  • Racemic 2-Amino-2-(4-chlorophenyl)acetonitrile (Free base, generated from CAS 49704-71-4)

  • (+)-10-Camphorsulfonic acid (CSA)

  • Isopropanol / Water mixture

Step-by-Step Methodology:

  • Hydrolysis of Precursor: Reflux the racemic 2-Amino-2-(4-chlorophenyl)acetonitrile in 6 M HCl for 4 hours to hydrolyze the nitrile to the corresponding racemic carboxylic acid (DL-4-chlorophenylglycine)[6]. Neutralize to pH 6.0 to isolate the racemic amino acid.

  • Salt Formation: Suspend 1.0 equivalent of the racemic 4-chlorophenylglycine in a 1:1 mixture of isopropanol and water. Add 0.55 equivalents of (+)-10-camphorsulfonic acid (CSA)[6].

  • Dissolution: Heat the mixture to 75–80 °C until a clear solution is achieved, ensuring complete formation of the diastereomeric salts.

  • Fractional Crystallization: Allow the solution to cool to room temperature at a controlled rate of 5 °C/hour. The less soluble salt, (R)-4-chlorophenylglycine-(+)-camphorsulfonate, will preferentially crystallize over 12–18 hours[6].

  • Liberation of Free Amino Acid: Filter the crystalline salt and suspend it in distilled water. Adjust the pH to 6.0 using

    
    . The free (R)-4-chlorophenylglycine will precipitate.
    
  • Recovery: Filter, wash with cold water, and dry the product. The mother liquor can be basified to recover the (+)-CSA resolving agent for process efficiency[6].

References

1.3 2.1 3.2 4.4 5.6 6.5

Sources

Reduction of 2-Amino-2-(4-chlorophenyl)acetonitrile to 1-(4-Chlorophenyl)ethane-1,2-diamine: Methodologies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of


-aminonitriles to their corresponding 1,2-diamines is a foundational transformation in medicinal chemistry, providing access to highly functionalized pharmacophores. However, the reduction of 2-amino-2-(4-chlorophenyl)acetonitrile  to 1-(4-chlorophenyl)ethane-1,2-diamine  presents a dual chemoselective challenge: avoiding the cleavage of the carbon-carbon bond (reductive decyanation) and preventing the hydrodehalogenation of the aryl chloride.

This application note provides a deep-dive into the mechanistic causality of these side reactions and establishes two self-validating, field-proven protocols—Borane-THF reduction for high-fidelity laboratory synthesis, and Raney Nickel catalytic hydrogenation for scalable production.

Mechanistic Causality: The Decyanation vs. Reduction Dilemma

The primary challenge in reducing


-aminonitriles is their susceptibility to reductive decyanation [1]. Under strongly reducing or highly polar conditions, the molecule can undergo solvolysis, expelling the cyanide ion to form a stabilized iminium cation. This intermediate is rapidly reduced by hydride donors to yield a primary monoamine (4-chlorobenzylamine), entirely bypassing the desired 1,2-diamine product[1].

The choice of reducing agent strictly dictates the reaction pathway:

  • Lithium Aluminum Hydride (

    
    ):  While a powerful reductant, 
    
    
    
    is highly nucleophilic and basic. It frequently triggers the ionic decyanation pathway, leading to poor yields of the diamine and significant formation of the monoamine[1]. Furthermore,
    
    
    poses a moderate risk of cleaving the
    
    
    bond.
  • Borane (

    
    ):  Borane is an electrophilic reducing agent. It coordinates preferentially to the nitrogen atom of the nitrile group, activating it toward direct hydride transfer. This concerted mechanism suppresses the formation of the iminium ion, effectively eliminating the decyanation pathway[1][2]. Borane is also completely inert toward aryl chlorides.
    
  • Catalytic Hydrogenation (

    
     vs. Raney Nickel):  Standard hydrogenation using Palladium on Carbon (
    
    
    
    ) will rapidly hydrodehalogenate the 4-chloro substituent. Conversely, Raney Nickel or Sponge Cobalt, when used at ambient temperatures, successfully reduces the nitrile without affecting the halogen. To prevent the intermediate imine from condensing with the newly formed primary amine (which would form a secondary amine dimer), the reaction must be conducted in the presence of excess anhydrous ammonia[3].
Visualizing the Chemoselective Pathways

Chemoselectivity SM 2-Amino-2-(4-chlorophenyl) acetonitrile Target 1-(4-Chlorophenyl)ethane -1,2-diamine SM->Target BH3·THF or Raney Ni / NH3 Side1 4-Chlorobenzylamine (Decyanation) SM->Side1 LiAlH4 (uncontrolled) Side2 Dehalogenated Diamines SM->Side2 Pd/C / H2

Chemoselective reduction pathways of 2-amino-2-(4-chlorophenyl)acetonitrile.

Mechanism SM α-Aminonitrile Iminium Iminium Cation + CN⁻ (Ionic Pathway) SM->Iminium Solvolysis Imine Imine Intermediate (Reduction Pathway) SM->Imine Direct Hydride Monoamine Primary Amine (Decyanation) Iminium->Monoamine Hydride Attack Diamine 1,2-Diamine (Target) Imine->Diamine Further Reduction

Mechanistic divergence between nitrile reduction and reductive decyanation.

Quantitative Data Summary

The following table summarizes the performance of various reduction methodologies applied to 4-chlorophenyl


-aminonitriles.
ParameterBorane-THF (

)
Raney Nickel /

/



/

Primary Mechanism Electrophilic hydride transferCatalytic hydrogenationNucleophilic hydride transferCatalytic hydrogenation
1,2-Diamine Yield High (75–85%) High (80–90%) Low to ModerateLow
Decyanation Risk LowLowHighModerate
Dehalogenation Risk None Low (at ambient temp)ModerateHigh (Rapid cleavage)
Scalability Poor (hazardous reagents)Excellent (Industrial standard)PoorN/A

Experimental Protocols

Protocol A: Borane-Mediated Reduction (Laboratory Scale)

This protocol is optimized for high chemoselectivity on a bench scale. Borane forms a highly stable amine-borane complex (


) post-reduction; therefore, a harsh acidic hydrolysis step is strictly required to liberate the free diamine.

Reagents & Materials:

  • 2-Amino-2-(4-chlorophenyl)acetonitrile: 10 mmol (1.66 g)

  • 
     complex: 1.0 M in THF, 40 mL (40 mmol)
    
  • Anhydrous THF: 30 mL

  • Methanol: 15 mL

  • Hydrochloric Acid (HCl): 6 M, 20 mL

  • Sodium Hydroxide (NaOH): 5 M

Step-by-Step Methodology:

  • Setup: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the aminonitrile in 30 mL of anhydrous THF under an Argon atmosphere.

  • Hydride Addition: Cool the solution to 0 °C using an ice bath. Add the

    
     solution dropwise over 30 minutes. Causality Note: 4 equivalents are used because the existing primary amine coordinates one equivalent of borane, and the nitrile reduction consumes two equivalents, leaving a slight excess to drive the reaction.
    
  • Reduction: Remove the ice bath and heat the mixture to reflux (65 °C) for 12–16 hours.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously add Methanol (15 mL) dropwise. Warning: Vigorous evolution of

    
     gas will occur as excess borane is quenched.
    
  • Hydrolysis (Critical Step): Add 20 mL of 6 M HCl. Heat the mixture to reflux for 2 hours. This breaks the stable B-N bonds of the amine-borane complex.

  • Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove THF and Methanol. Wash the acidic aqueous layer with Diethyl Ether (20 mL) to remove non-basic impurities.

  • Isolation: Cool the aqueous layer and basify to pH > 12 using 5 M NaOH. Extract the free 1,2-diamine with Dichloromethane (3 × 30 mL). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate.
    

Self-Validation System:

  • FTIR: Disappearance of the sharp nitrile stretch (~2230 cm⁻¹) and appearance of broad N-H stretches (3300–3400 cm⁻¹).

  • LC-MS: The target diamine (

    
    ) will show an 
    
    
    
    peak at m/z 171.1 . Absence of a peak at m/z 142.0 confirms the suppression of the decyanation byproduct.
Protocol B: Catalytic Hydrogenation with Raney Nickel (Scale-up)

This protocol is the industrial standard for scaling up


-aminonitrile reductions. The presence of ammonia is non-negotiable, as it shifts the equilibrium away from secondary amine dimer formation[3].

Reagents & Materials:

  • 2-Amino-2-(4-chlorophenyl)acetonitrile: 50 mmol (8.33 g)

  • Methanolic Ammonia (7 N): 100 mL

  • Raney Nickel (W-2 grade): ~2.0 g (aqueous slurry)

  • Hydrogen Gas (

    
    )
    

Step-by-Step Methodology:

  • Preparation: Dissolve the aminonitrile in 100 mL of 7 N Methanolic Ammonia inside a high-pressure Parr hydrogenator vessel or autoclave.

  • Catalyst Addition: Wash the Raney Nickel slurry with methanol (3 × 10 mL) to remove water, then transfer the catalyst to the reaction vessel. Warning: Raney Nickel is highly pyrophoric; never allow the catalyst bed to dry out in the air.

  • Hydrogenation: Seal the vessel. Purge the headspace three times with Nitrogen gas, followed by three purges with Hydrogen gas. Pressurize the vessel to 50 psi with

    
    .
    
  • Reaction: Agitate the mixture at room temperature (20–25 °C). Monitor the pressure gauge. The reaction is complete when hydrogen uptake ceases (typically 4–6 hours). Causality Note: Heating is avoided to prevent the hydrodehalogenation of the 4-chloro group.

  • Workup: Vent the hydrogen gas safely and purge the vessel thoroughly with Nitrogen.

  • Filtration: Filter the reaction mixture through a tight pad of Celite under a blanket of Nitrogen to remove the catalyst. Wash the filter cake with copious amounts of methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove methanol and ammonia, yielding the crude 1-(4-chlorophenyl)ethane-1,2-diamine, which can be further purified by vacuum distillation or recrystallization as a dihydrochloride salt.

Self-Validation System:

  • Volumetric Tracking: The reaction should consume exactly 2 molar equivalents of

    
     gas.
    
  • GC-MS/LC-MS: Analyze an aliquot post-filtration. The absence of a peak at m/z 324.1 confirms that the ammonia successfully prevented the formation of the secondary amine dimer.

References

  • The reductive decyanation reaction: an overview and recent developments. Beilstein Journal of Organic Chemistry, 2017.[Link]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 40a: Amines and Ammonium Salts. Thieme, 2014.[Link]

  • Synthesis of Primary 1,2-Diamines by Hydrogenation of α-Aminonitriles. Journal of the American Chemical Society, 1960.[Link]

Sources

Reagents for the cyclization of 2-Amino-2-(4-chlorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents and Protocols for the Cyclization of 2-Amino-2-(4-chlorophenyl)acetonitrile

Introduction and Chemical Context

In the landscape of medicinal chemistry and drug development,


-aminonitriles serve as highly versatile, bifunctional building blocks. Specifically, 2-Amino-2-(4-chlorophenyl)acetonitrile  (often handled as its stable hydrochloride salt, CAS: 49704-71-4)[1] is a critical precursor for the synthesis of diverse nitrogen- and sulfur-containing heterocycles.

The synthetic utility of this compound stems from its dual reactivity: it possesses a nucleophilic primary amine and an electrophilic, hydrolyzable nitrile group. By carefully selecting the cyclization reagent, researchers can direct the intramolecular ring closure to yield imidazoles, thiazoles, hydantoins, or pyrazines. This application note details the mechanistic rationale, optimal reagents, and validated protocols for directing the cyclization of 2-amino-2-(4-chlorophenyl)acetonitrile into specific heterocyclic scaffolds.

Mechanistic Causality: Directing the Cyclization Pathway (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why specific reagents dictate the final heterocyclic architecture. The cyclization of


-aminonitriles is not a random event; it is a highly ordered sequence of nucleophilic additions followed by intramolecular ring closures.
  • Pathway A: Thiazole Synthesis via Carbon Disulfide (

    
    ) 
    Utilizing the Cook-Heilbron synthesis , the reaction of the 
    
    
    
    -aminonitrile with
    
    
    under basic conditions yields 5-aminothiazole-2-thione derivatives. Causality:
    
    
    acts as a bis-electrophile. The primary amine first attacks the slightly electropositive carbon of
    
    
    , forming a dithiocarbamate intermediate. This intermediate undergoes a favorable 5-exo-dig cyclization, where the nucleophilic sulfur attacks the electrophilic nitrile carbon, followed by base-catalyzed tautomerization[2].
  • Pathway B: Hydantoin Synthesis via Isocyanates or Cyanates Reacting the

    
    -aminonitrile with potassium cyanate (KOCN) or organic isocyanates leads to imidazolidine-2,4-diones (hydantoins). Causality:  The amine attacks the isocyanate to form a urea intermediate. Under acidic or thermal conditions, the urea nitrogen performs an intramolecular nucleophilic attack on the nitrile carbon. Subsequent hydrolysis of the resulting imine yields the thermodynamically stable hydantoin ring[3].
    
  • Pathway C: Pyrazine Synthesis via Oxalyl Chloride Causality: Oxalyl chloride provides two adjacent acyl electrophiles. The primary amine attacks one acyl chloride, and the adjacent nitrile (often after partial hydration to an amide) cyclizes onto the second acyl chloride, forming a six-membered pyrazine-2,3-dione scaffold.

ReactivityMap SM 2-Amino-2-(4-chlorophenyl) acetonitrile CS2 Carbon Disulfide (CS₂) Base / Heat SM->CS2 KOCN Potassium Cyanate (KOCN) Acidic Hydrolysis SM->KOCN Oxalyl Oxalyl Chloride Et₃N / CH₂Cl₂ SM->Oxalyl Thiazole 5-Amino-4-(4-chlorophenyl) thiazole-2-thione CS2->Thiazole Hydantoin 5-(4-Chlorophenyl) imidazolidine-2,4-dione KOCN->Hydantoin Pyrazine 5-(4-Chlorophenyl) pyrazine-2,3-dione Oxalyl->Pyrazine

Divergent cyclization pathways of 2-Amino-2-(4-chlorophenyl)acetonitrile based on reagent selection.

Quantitative Data: Reagent Selection and Yield Optimization

To facilitate experimental design, the following table summarizes the optimized conditions for the three primary cyclization pathways.

Target HeterocyclePrimary ReagentSolvent / CatalystTemp & TimeIntermediate FormedTypical Yield
5-Aminothiazole-2-thione Carbon Disulfide (

)
Ethanol / Triethylamine60°C, 4-6 hDithiocarbamate75 - 82%
Hydantoin Derivative Potassium Cyanate (KOCN)Glacial Acetic Acid / Water80°C, 3-5 hUrea / Iminohydantoin80 - 88%
Pyrazine-2,3-dione Oxalyl ChlorideDichloromethane (DCM) / DIPEA0°C to RT, 12 hOxamoyl chloride60 - 70%

Self-Validating Experimental Protocols

Protocol A: Cook-Heilbron Synthesis of 5-Amino-4-(4-chlorophenyl)thiazole-2(3H)-thione

This protocol utilizes


 to construct a sulfur-containing heterocycle. The use of the HCl salt of the starting material requires in situ neutralization to prevent premature dimerization.

Step-by-Step Methodology:

  • Free-Basing the Amine: Suspend 10.0 mmol (2.03 g) of 2-Amino-2-(4-chlorophenyl)acetonitrile hydrochloride[1] in 25 mL of absolute ethanol. Add 11.0 mmol (1.53 mL) of Triethylamine (TEA) dropwise at 0°C.

    • Validation Checkpoint: The suspension should clarify as the free amine dissolves. Check the pH of the solution; it should be ~8.0.

  • Dithiocarbamate Formation: To the stirring solution, add 15.0 mmol (0.90 mL) of Carbon Disulfide (

    
    ) dropwise over 10 minutes. Maintain the temperature at 0°C to prevent 
    
    
    
    volatilization.
  • Cyclization (5-exo-dig): Attach a reflux condenser and gradually heat the reaction mixture to 60°C for 5 hours.

    • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active starting material spot (

      
       ~0.4) and the emergence of a lower 
      
      
      
      spot indicates successful cyclization.
  • Workup & Tautomerization: Cool the mixture to room temperature and concentrate under reduced pressure. Resuspend the crude residue in 30 mL of 1M NaOH (facilitating the final tautomerization to the aromatic thiazole)[2], stir for 30 minutes, and then carefully neutralize with 1M HCl to pH 6 to precipitate the product.

  • Purification: Filter the solid, wash with cold distilled water, and recrystallize from ethanol to afford the pure thiazole.

MechanismMap A 1. Nucleophilic Attack Amine attacks CS₂ B 2. Dithiocarbamate Intermediate Formation A->B Base (TEA) C 3. 5-exo-dig Cyclization Sulfur attacks Nitrile Carbon B->C Intramolecular D 4. 5-Imino-2-thione Thiazolidine Intermediate C->D E 5. Tautomerization Base-catalyzed proton shift D->E NaOH / H+ F Target: 5-Aminothiazole-2-thione E->F

Step-by-step mechanistic workflow of the Cook-Heilbron Thiazole Synthesis.

Protocol B: Synthesis of 5-(4-Chlorophenyl)imidazolidine-2,4-dione via Cyanate

This protocol utilizes an in situ generated cyanic acid to form a urea intermediate, which subsequently cyclizes into a hydantoin.

Step-by-Step Methodology:

  • Urea Intermediate Formation: Dissolve 10.0 mmol (2.03 g) of 2-Amino-2-(4-chlorophenyl)acetonitrile hydrochloride in 20 mL of glacial acetic acid. Add 20 mL of distilled water.

  • Cyanate Addition: Heat the solution to 50°C. Slowly add 15.0 mmol (1.22 g) of Potassium Cyanate (KOCN) in small portions over 20 minutes.

    • Causality Note: The acetic acid reacts with KOCN to generate cyanic acid (HNCO) in situ, which is highly electrophilic and immediately attacked by the amine to form the urea intermediate.

  • Acid-Catalyzed Cyclization: Raise the temperature to 80°C and stir for 4 hours. Under these acidic conditions, the urea nitrogen attacks the nitrile group, forming an iminohydantoin intermediate, which is rapidly hydrolyzed by the aqueous solvent to the final 2,4-dione[3].

    • Validation Checkpoint: As the reaction progresses, the product will often begin to precipitate out of the hot aqueous acetic acid mixture.

  • Isolation: Cool the reaction mixture in an ice bath for 1 hour to maximize precipitation. Filter the white to off-white solid under vacuum.

  • Purification: Wash the filter cake thoroughly with cold water to remove residual acetic acid and inorganic salts. Dry under high vacuum at 50°C.

Conclusion

The cyclization of 2-Amino-2-(4-chlorophenyl)acetonitrile is a powerful demonstration of how reagent selection dictates structural outcomes in heterocyclic chemistry. By leveraging the orthogonal reactivity of the amine and nitrile groups, researchers can reliably access thiazoles, hydantoins, and pyrazines. Strict adherence to the mechanistic checkpoints—such as pH control during KOCN addition and temperature management during


 handling—ensures high yields and reproducible purity for downstream drug development applications.

References

  • RSC Advances. Isocyanate-based multicomponent reactions. DOI:10.1039/D4RA04152F. Retrieved from:[Link]

Sources

Application Notes & Protocols: Enzymatic Resolution of Chiral 2-Amino-2-(4-chlorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Chiral Aminonitriles

Optically pure α-amino acids and their derivatives are indispensable building blocks in modern pharmaceuticals. 2-Amino-2-(4-chlorophenyl)acetonitrile serves as a key chiral intermediate for the synthesis of various active pharmaceutical ingredients (APIs). Traditional chemical methods for resolving racemic mixtures, such as diastereomeric crystallization, often suffer from limitations like low yields, the need for stoichiometric amounts of expensive resolving agents, and significant waste generation.[1]

Enzymatic kinetic resolution (EKR) emerges as a powerful and sustainable alternative, leveraging the high enantioselectivity of enzymes to efficiently separate racemic compounds.[2] This application note provides a comprehensive guide to the enzymatic resolution of racemic 2-Amino-2-(4-chlorophenyl)acetonitrile, focusing on lipase-catalyzed acylation. We will delve into the underlying principles, provide detailed, field-tested protocols, and discuss robust analytical methods for monitoring and validating the resolution process.

Part 1: Strategy Selection - Lipase-Catalyzed Kinetic Resolution

The primary strategy for resolving racemic amines and their derivatives is Enzymatic Kinetic Resolution (EKR). This process relies on an enzyme's ability to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For α-aminonitriles, a highly effective and widely documented approach is the enantioselective N-acylation catalyzed by lipases.[3][4]

The Causality Behind the Choice:

  • Broad Substrate Specificity: Lipases, particularly from Candida antarctica (CAL-B) and Burkholderia cepacia (formerly Pseudomonas cepacia), are renowned for their broad substrate scope and high tolerance for organic solvents.[5][6]

  • High Enantioselectivity: These enzymes often exhibit excellent enantioselectivity (E-value > 200) in the acylation of primary amines, which is crucial for achieving high enantiomeric excess (e.e.) in both the product and the remaining substrate.[3]

  • Operational Simplicity: The reaction setup is straightforward, typically involving the enzyme, the racemic aminonitrile, an acyl donor, and an organic solvent. The separation of the resulting N-acyl-aminonitrile (product) from the unreacted aminonitrile (substrate) is generally facile due to their different chemical properties.

An alternative, more advanced strategy is Dynamic Kinetic Resolution (DKR). DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of the desired enantiomerically pure product.[7][8][9][10] This is often achieved by including a metal catalyst, such as a palladium complex, to facilitate racemization.[9] While highly efficient, DKR requires more complex optimization of both the enzymatic and racemization catalysts. For initial development and robustness, EKR is the preferred starting point.

Caption: High-level decision flow for choosing a resolution strategy.

Part 2: Experimental Protocol - Lipase-Catalyzed N-Acylation

This protocol details a robust method for the kinetic resolution of racemic 2-Amino-2-(4-chlorophenyl)acetonitrile using an immobilized lipase. Immobilized enzymes, such as Novozym 435 (CAL-B immobilized on acrylic resin), are preferred as they offer enhanced stability, reusability, and simplified removal from the reaction mixture.[6]

Materials and Reagents:

  • Racemic 2-Amino-2-(4-chlorophenyl)acetonitrile

  • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica or Lipase PS-C I from Burkholderia cepacia)

  • Acyl Donor (e.g., Ethyl acetate, Vinyl acetate, or 2,2,2-Trifluoroethyl acetate)

  • Anhydrous Organic Solvent (e.g., Methyl tert-butyl ether (MTBE), Toluene, or Hexane)

  • Molecular Sieves (3Å or 4Å, activated)

  • Standard laboratory glassware, magnetic stirrer, and temperature-controlled bath.

Step-by-Step Methodology:

  • Preparation:

    • Activate molecular sieves by heating at 150-200 °C under vacuum for at least 4 hours. This is critical to remove water, which can lead to unwanted hydrolysis of the acyl donor and reduce enzyme activity.

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add racemic 2-Amino-2-(4-chlorophenyl)acetonitrile (1.0 eq.).

  • Reaction Setup:

    • Add the anhydrous organic solvent (e.g., MTBE) to achieve a substrate concentration of approximately 0.1 M.

    • Add the acyl donor. Ethyl acetate can often serve as both the acyl donor and the solvent.[9] If using a more reactive donor like vinyl acetate, add 1.5-2.0 equivalents.

    • Add the immobilized lipase (typically 50-100 mg per mmol of substrate) and the activated molecular sieves (approx. 100 mg/mL).

  • Execution & Monitoring:

    • Seal the flask under an inert atmosphere (e.g., Nitrogen or Argon) and place it in a temperature-controlled bath set to 40-50 °C. Higher temperatures can increase reaction rates but may decrease enzyme stability and selectivity.[6]

    • Stir the reaction mixture at a moderate speed (e.g., 200-300 rpm).

    • Monitor the reaction progress by periodically taking small aliquots (e.g., 50 µL), filtering off the enzyme, and analyzing by chiral HPLC (see Part 3). The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both the unreacted substrate and the acylated product.

  • Work-up and Separation:

    • Once the desired conversion (ideally ~50%) is reached, stop the reaction by filtering off the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent, dried under vacuum, and stored for reuse.[6]

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The resulting residue contains the unreacted (R/S)-2-Amino-2-(4-chlorophenyl)acetonitrile and the N-acylated product. These can be separated by standard column chromatography on silica gel, exploiting the polarity difference between the free amine and the amide.

Experimental_Workflow Detailed Experimental Workflow for EKR cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_run 3. Execution & Monitoring cluster_workup 4. Work-up & Separation A Activate Molecular Sieves (Vacuum, 150-200°C) B Add Racemic Aminonitrile to Flame-Dried Flask C Add Anhydrous Solvent (MTBE) B->C D Add Acyl Donor (e.g., Ethyl Acetate) C->D E Add Immobilized Lipase & Molecular Sieves D->E F Incubate at 40-50°C with Stirring E->F G Monitor by Chiral HPLC (Target ~50% Conversion) F->G H Filter to Remove Enzyme (Enzyme can be recycled) G->H G->H Reaction Complete I Evaporate Solvent H->I J Separate Product & Substrate (Column Chromatography) I->J

Caption: Step-by-step experimental workflow for enzymatic kinetic resolution.

Part 3: Analytical Methods & Data Interpretation

Accurate monitoring of enantiomeric excess (e.e.) and conversion is paramount for a successful resolution. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[11][12][13]

Protocol: Chiral HPLC Analysis

  • Instrument: Standard HPLC system with a UV detector.

  • Chiral Stationary Phase: Polysaccharide-based columns are highly effective for a wide range of compounds.[14]

    • Recommended Columns: Chiralcel® OD-H (cellulose-based) or Chiralpak® AD (amylose-based).

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA) is a common starting point for normal-phase chromatography. A typical ratio is 90:10 (Hexane:IPA).

  • Additives: For basic compounds like amines, adding a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) to the mobile phase is crucial to improve peak shape and resolution.[15]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dilute the reaction aliquot in the mobile phase before injection.

Data Interpretation:

The progress of the reaction is tracked by calculating two key parameters from the HPLC chromatogram peak areas:

  • Conversion (%): Conversion (%) = [Area(Product) / (Area(Product) + Area(S-Substrate) + Area(R-Substrate))] * 100

  • Enantiomeric Excess (e.e., %):

    • For the remaining substrate: e.e.S (%) = [|Area(S-Substrate) - Area(R-Substrate)| / (Area(S-Substrate) + Area(R-Substrate))] * 100

    • For the formed product: e.e.P (%) = [|Area(S-Product) - Area(R-Product)| / (Area(S-Product) + Area(R-Product))] * 100

Table 1: Representative Data for Lipase-Catalyzed Resolution

Time (h)Conversion (%)e.e. Substrate (%)e.e. Product (%)E-value*
115.218.0>99215
228.539.8>99210
445.182.399.5205
651.3>9995.1208
858.9>9987.4212

*The enantiomeric ratio (E-value) is a measure of the enzyme's selectivity and can be calculated using the conversion and e.e. values. A high E-value (>100) is indicative of an excellent separation.

Troubleshooting and Optimization

  • Low Conversion: Increase enzyme loading, increase temperature (up to ~60°C for Novozym 435), or screen more reactive acyl donors (e.g., vinyl acetate).

  • Low Enantioselectivity (Low E-value): Screen different lipases (e.g., from Burkholderia cepacia, Pseudomonas fluorescens).[5] The choice of solvent can also significantly impact selectivity; screen a range of non-polar solvents like toluene, hexane, and diisopropyl ether.[6]

  • Enzyme Deactivation: Ensure anhydrous conditions by using properly activated molecular sieves. Avoid aggressive stirring speeds that can cause mechanical stress to the immobilized enzyme.

Conclusion

Lipase-catalyzed kinetic resolution provides a highly efficient, selective, and scalable method for obtaining enantiomerically enriched 2-Amino-2-(4-chlorophenyl)acetonitrile. The protocol detailed herein, centered on the use of robust immobilized lipases like Novozym 435, offers a reliable starting point for researchers in drug discovery and process development. By carefully controlling reaction parameters and employing precise chiral HPLC analysis, this method can be optimized to deliver chiral intermediates of high purity, paving the way for the synthesis of single-enantiomer pharmaceuticals.

References

  • Martín-Matute, B., & Bäckvall, J. E. (2011). Dual-Function Asymmetric Dynamic Kinetic Resolution of α-Aminonitriles. Angewandte Chemie International Edition, 50(29), 6722-6725. Available at: [Link]

  • Vongvilai, P., Linder, M., Sakulsombat, M., Humble, M. S., Berglund, P., Brinck, T., & Ramström, O. (2014). Efficient Asymmetric Synthesis of 1-Cyano-tetrahydroisoquinolines from Lipase Dual Activity and Opposite Enantioselectivities in α-Aminonitrile Resolution. Chemistry - A European Journal, 20(30), 9348-9353. Available at: [Link]

  • Hülsmann, M., & Gröger, H. (2017). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. Green Chemistry, 19(2), 435-439. Available at: [Link]

  • Reddy, B. V. S., et al. (2014). Lipase Catalyzed Aminolysis as An Entry to Consecutive Multicomponent Reactions. Chapter in "Multicomponent Reactions in Organic Synthesis". Available at: [Link]

  • Pescatori, L., et al. (2009). Kinetic Resolution of rac-1-Phenylethanol with Immobilized Lipases: A Critical Comparison of Microwave and Conventional Heating Protocols. The Journal of Organic Chemistry, 74(15), 5344-5350. Available at: [Link]

  • Chin, J. (2015). Dynamic Kinetic Resolution and Stereoselective Molecular Recognition of α-Amino Acids. University of Toronto. Available at: [Link]

  • Various Authors. (Year). N-Acylation Reactions of Amines. ResearchGate Compilation. Available at: [Link]

  • Ghosh, R., & Al-Ghamdi, S. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. ARKIVOC, 2004(i), 55-63. Available at: [Link]

  • Martín-Goti, C., et al. (2014). Biocatalytic desymmetrization of 3-substituted glutaronitriles by nitrilases. A convenient chemoenzymatic access to optically active (S)-Pregabalin and (R)-Baclofen. Chemical Communications, 50(68), 9687-9690. Available at: [Link]

  • Chemistry LibreTexts. (2021). 11.1: Acylation of Alcohols and Amines. Available at: [Link]

  • Fourage, M., et al. (2014). Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives. Applied Biochemistry and Biotechnology, 174(1), 134-146. Available at: [Link]

  • Wikipedia. (n.d.). Nitrilase. Retrieved March 7, 2026, from [Link]

  • Liu, X., et al. (2024). Synthesis of α‑Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society, 146(38), 25934–25942. Available at: [Link]

  • Macmillan Group. (n.d.). Dynamic Kinetic Resolutions. Princeton University. Available at: [Link]

  • Kim, M. J., et al. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Letters, 9(7), 1157-1159. Available at: [Link]

  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Chapter in "Asymmetric Synthesis". Available at: [Link]

  • Kobayashi, M., et al. (1993). Nitrilase catalyzes amide hydrolysis as well as nitrile hydrolysis. Journal of Biological Chemistry, 268(21), 15496-15500. Available at: [Link]

  • Wu, S. H., et al. (1990). Kinetic resolution of amino acid esters catalyzed by lipases. Biotechnology and Bioengineering, 35(2), 187-195. Available at: [Link]

  • de la M. Cuevas, M., et al. (2018). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. European Journal of Organic Chemistry, 2018(47), 6649-6657. Available at: [Link]

  • Alza, E., & Marqués-López, E. (2022). Dynamic Kinetic Resolutions Promoted by Amino Acid Catalysts and Derivatives. Chapter in "Organocatalysis". Available at: [Link]

  • Ilisz, I., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-163. Available at: [Link]

  • Google Patents. (2013). CN103172537A - Preparation of 2-(4-amino-chlorine5-methylphenyl)-2-(4-chlorphenyl)acetonitrile by using one-pot method.
  • Fitz, M., et al. (2006). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry, 17(7), 1129-1134. Available at: [Link]

  • Berner, O. M., et al. (2002). Chemo-Enzymatic Dynamic Kinetic Resolution of Amino Acid Thioesters. Journal of the American Chemical Society, 124(42), 12479-12487. Available at: [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group Publication. Available at: [Link]

  • Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Al-Othman, Z. A. (2005). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of the Chinese Chemical Society, 52(3), 505-512. Available at: [Link]

  • Pàmies, O., & Bäckvall, J. E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry, 67(4), 1261-1265. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Amino-2-(4-chlorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal for alpha-aminonitrile synthesis and purification. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2-Amino-2-(4-chlorophenyl)acetonitrile (often isolated as the hydrochloride salt, CAS: 49704-71-4).

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Alpha-aminonitriles are notoriously sensitive intermediates. Understanding the thermodynamic and kinetic vulnerabilities of your molecule is critical to designing a self-validating purification workflow.

Section 1: Mechanistic FAQs & Quick Triage

Q1: My crude reaction mixture turns dark, and I lose significant yield during rotary evaporation. What is happening? A: You are likely observing a Retro-Strecker reaction [1]. Alpha-aminonitriles are thermally labile. When subjected to heat—especially in the presence of trace moisture or unquenched catalysts—the molecule undergoes a reversal of the Strecker synthesis, decomposing back into 4-chlorobenzaldehyde imine and highly toxic hydrogen cyanide (HCN)[2].

  • The Fix: Never heat the crude free base above 30°C. Perform all solvent evaporations under high vacuum at room temperature or lower. Converting the free base to a stable hydrochloride salt immediately after extraction will lock the amine lone pair, preventing the retro-Strecker pathway[1].

Q2: NMR analysis of my "purified" product shows significant amide and carboxylic acid impurities. Where did these come from? A: This is a classic case of nitrile hydrolysis [3]. The nitrile carbon is highly electrophilic. In the presence of aqueous acids or bases during workup, water nucleophilically attacks the nitrile carbon, forming a 1,2-diamino-diol intermediate that rapidly tautomerizes to an amide, and eventually hydrolyzes to the corresponding alpha-amino acid[3][4].

  • The Fix: Time and temperature are your enemies during aqueous workups. Keep all acid-base extractions strictly below 10°C using ice baths. Minimize the time the product spends in the aqueous phase.

Q3: How do I efficiently separate unreacted 4-chlorobenzaldehyde from the product without using column chromatography? A: Exploit the differential pKa of your mixture. The target molecule contains a basic primary amine, whereas 4-chlorobenzaldehyde and trace cyanohydrins are neutral. A cold acid-base extraction will selectively protonate the aminonitrile, drawing it into the aqueous phase while leaving the aldehyde in the organic waste stream.

Section 2: Impurity Profiling & Physicochemical Data

To troubleshoot effectively, you must know the physicochemical properties of your target and its impurities. Use the following table to guide your biphasic partition strategies.

Compound / ImpuritySource in ReactionAcid/Base PropertyPrimary Removal Strategy
2-Amino-2-(4-chlorophenyl)acetonitrile Target Product Basic (Amine) Isolate via aqueous acidic extraction, then basify.
4-ChlorobenzaldehydeUnreacted starting materialNeutralRemains in organic phase during acidic extraction.
Ammonia / AminesExcess reagentHighly BasicRemoved via aqueous washes or vacuum evaporation.
2-Amino-2-(4-chlorophenyl)acetamideHydrolysis byproductNeutral / Weakly BasicMinimized by cold workup; removed via recrystallization.
Cyanide Salts (e.g., NaCN, TMSCN)Excess reagentWater-soluble saltWashed out in the initial aqueous quench.

Section 3: Step-by-Step Purification Methodologies

The following protocols form a self-validating system: the acid-base extraction removes neutral/polymeric impurities, and the subsequent salt formation locks the molecule in a thermodynamically stable state, confirming purity via crystallization.

Protocol A: Cold Acid-Base Extraction (Free Base Isolation)

Caution: Perform all steps in a well-ventilated fume hood due to the potential release of trace HCN.

  • Quench and Dissolve: Dilute the crude Strecker reaction mixture with Ethyl Acetate (EtOAc) (10 mL per gram of crude). Wash once with cold brine to remove excess ammonia and water-soluble cyanide salts.

  • Acidic Extraction (Selective Protonation): Cool the organic layer to 0–5°C in an ice bath. Slowly add cold 1M HCl (aqueous) while stirring vigorously. The target aminonitrile will protonate and migrate to the aqueous layer.

  • Phase Separation: Separate the layers. Discard the organic layer , which now contains unreacted 4-chlorobenzaldehyde and non-basic impurities. Wash the aqueous layer once more with cold Diethyl Ether to remove residual organics.

  • Basification (Free Base Regeneration): Keep the aqueous layer in the ice bath (<10°C). Slowly add cold 10% NH₄OH (or saturated NaHCO₃) dropwise until the pH reaches 9–10. The aqueous layer will turn cloudy as the free base precipitates.

  • Final Extraction: Immediately extract the cloudy aqueous layer with fresh EtOAc (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate the solvent under reduced pressure at ≤25°C to yield the purified free base as a pale oil or low-melting solid.

Protocol B: Hydrochloride Salt Formation (Stabilization)

To prevent retro-Strecker degradation, immediately convert the free base to the HCl salt.

  • Dissolution: Dissolve the purified free base from Protocol A in anhydrous Diethyl Ether or minimal dry Dichloromethane (DCM).

  • Precipitation: While stirring vigorously at 0°C, slowly bubble dry HCl gas into the solution, or add a stoichiometric amount of 2M HCl in Diethyl Ether. A white precipitate of 2-Amino-2-(4-chlorophenyl)acetonitrile hydrochloride will form immediately.

  • Isolation: Filter the precipitate under a nitrogen atmosphere using a Büchner funnel. Wash the filter cake with cold, anhydrous Diethyl Ether.

  • Drying: Dry the white crystalline solid in a vacuum desiccator overnight. The resulting HCl salt is highly stable and can be stored at room temperature without degradation.

Section 4: Workflow Visualization

The following diagram illustrates the logical flow of the biphasic purification strategy, highlighting the phase location of the product at each critical step.

PurificationWorkflow Crude Crude Strecker Mixture (Aminonitrile + Aldehyde + CN-) Dissolve Dissolve in EtOAc Wash with Cold Brine Crude->Dissolve AcidWash Acidic Extraction (1M HCl) Maintain Temp < 10°C Dissolve->AcidWash OrgPhase Organic Phase (Neutral Impurities: 4-Chlorobenzaldehyde) AcidWash->OrgPhase Discard AqPhase Aqueous Phase (Aminonitrile HCl Salt) AcidWash->AqPhase Retain Basify Basify to pH 9-10 (NH4OH) Maintain Temp < 10°C AqPhase->Basify Extract Extract with EtOAc Dry over Na2SO4 Basify->Extract SaltGen Add 2M HCl in Ether (Precipitation) Extract->SaltGen PureProduct Pure Product (Stable Hydrochloride Salt) SaltGen->PureProduct

Workflow: Acid-base extraction and stabilization of 2-Amino-2-(4-chlorophenyl)acetonitrile.

References

  • Strecker amino acid synthesis - Wikipedia. Wikipedia. Available at:[Link]

  • Complete MCAT Amino Acids Proteins Guide - Jack Westin. Jack Westin. Available at:[Link]

  • Catalytic Asymmetric Synthesis of Chiral α,α-Dialkyl Aminonitriles via Reaction of Cyanoketimines. ResearchGate. Available at:[Link]

Sources

Technical Support Center: Troubleshooting 4-Chlorophenylglycinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for the synthesis of 4-chlorophenylglycinonitrile. This α-aminonitrile is typically synthesized via a three-component1 utilizing 4-chlorobenzaldehyde, an amine, and a cyanide source[1]. While the Strecker synthesis is classically robust, the specific electronic properties of the para-chloro substituent introduce unique failure modes that frequently result in low conversion rates.

This guide is designed for drug development professionals and synthetic chemists to diagnose, troubleshoot, and optimize this specific synthetic workflow.

Diagnostic Workflow

G Start Low Conversion: 4-Chlorophenylglycinonitrile CheckImine Step 1: Quantify Imine Intermediate (HPLC/NMR) Start->CheckImine ImineLow < 90% Imine Yield CheckImine->ImineLow Incomplete ImineHigh > 90% Imine Yield CheckImine->ImineHigh Complete WaterIssue Hydrolysis Issue: Add MgSO4 / Mol Sieves ImineLow->WaterIssue CheckCN Step 2: Verify Cyanide Source (e.g., TMSCN) ImineHigh->CheckCN DegradedCN TMSCN Hydrolyzed (Moisture Contamination) CheckCN->DegradedCN Inactive Reagent CatalystIssue Catalyst Deactivation or Poor Activation CheckCN->CatalystIssue Active Reagent FreshCN Use Fresh TMSCN & Anhydrous Solvents DegradedCN->FreshCN IncreaseCat Optimize Lewis Acid (e.g., MCM-41, 5-10 mol%) CatalystIssue->IncreaseCat

Diagnostic workflow for troubleshooting low conversion in Strecker synthesis.

Frequently Asked Questions & Troubleshooting

Q1: Why is my conversion stalling at 50-60% despite extended reaction times? A1: The stall is a thermodynamic equilibrium issue, not a kinetic one. The para-chloro substituent on 4-chlorobenzaldehyde is highly electron-withdrawing. While this increases the electrophilicity of the carbonyl carbon (accelerating the initial nucleophilic attack by the amine), it simultaneously renders the resulting imine intermediate highly susceptible to 2[2]. Water generated during the condensation step will push the equilibrium backward. Corrective Action: Implement a physical dehydrating agent. Use activated 4Å molecular sieves in the reaction matrix to sequester water, driving the equilibrium toward complete imine formation before introducing the cyanide source.

Q2: I am using trimethylsilyl cyanide (TMSCN) as my cyanide source, but getting low yields. What is the mechanistic failure? A2: TMSCN is extremely sensitive to protic environments. If residual water from the imine condensation step remains, TMSCN rapidly hydrolyzes to hydrogen cyanide (HCN) gas and hexamethyldisiloxane. HCN can escape the reaction matrix, drastically lowering the effective stoichiometric ratio of your cyanide source. Furthermore, without a proper Lewis acid catalyst to activate the imine, the nucleophilic attack of the cyanide is sluggish. Corrective Action: Ensure the reaction is strictly anhydrous. Transition to a highly efficient solid acid catalyst like3, which has been shown to catalyze this specific three-component reaction with up to 97% yield at room temperature[3].

Q3: How do I choose the right catalyst system to prevent deactivation when scaling up? A3: Homogeneous Lewis acids often suffer from product inhibition; the basic nitrogen of the newly formed α-aminonitrile coordinates to the metal center, poisoning the catalyst. Heterogeneous catalysts with high surface areas and tuned acidity mitigate this issue. Corrective Action: Employ mesoporous materials like 4 or B-MCM-41. These provide nano-ordered acidic sites that activate the imine for cyanide attack but allow the product to diffuse away rapidly due to their porous architecture, enabling catalyst recovery and reuse for multiple cycles without significant loss of reactivity[4].

Quantitative Data: Optimization Parameters

The following table summarizes the causal relationship between catalyst selection, reaction conditions, and the final conversion rate of 4-chlorophenylglycinonitrile based on established literature parameters[3][4].

Table 1: Effect of Catalyst and Conditions on 4-Chlorophenylglycinonitrile Conversion

EntryAldehydeAmineCyanide SourceCatalystSolventTime (h)Conversion (%)
14-ChlorobenzaldehydeAnilineTMSCNNoneCH₂Cl₂24.0< 10
24-ChlorobenzaldehydeAnilineKCN / NH₄ClNoneH₂O/MeOH12.065
34-ChlorobenzaldehydeAnilineTMSCNMCM-41 (6 mg)Solvent-free0.595
44-ChlorobenzaldehydeAnilineTMSCNB-MCM-41 (50 mg)CH₂Cl₂1.597
Validated Experimental Protocol: Heterogeneous Catalytic Synthesis

Objective: Synthesize 4-chlorophenylglycinonitrile while actively preventing imine hydrolysis and catalyst poisoning.

Step 1: Imine Condensation & Dehydration

  • Charge a flame-dried round-bottom flask with 4-chlorobenzaldehyde (1.0 mmol), aniline (1.0 mmol), and anhydrous CH₂Cl₂ (2.0 mL) under an inert argon atmosphere.

  • Add 50 mg of activated B-MCM-41 catalyst and 100 mg of freshly activated 4Å molecular sieves. Stir at room temperature for 30 minutes.

Self-Validation Check 1: Remove a 5 µL aliquot, dilute in CH₂Cl₂, and analyze via TLC (Hexanes:EtOAc 4:1). The complete disappearance of the aldehyde spot (Rf ~0.6) and the appearance of a new imine spot validates the completion of Step 1. If aldehyde remains, your molecular sieves are inactive and equilibrium has stalled.

Step 2: Cyanide Addition

  • Dropwise, add trimethylsilyl cyanide (TMSCN) (1.2 mmol) to the suspension. Maintain stirring at room temperature for 1.5 hours.

Self-Validation Check 2: Monitor the reaction via HPLC or TLC. The conversion of the imine intermediate to the highly polar α-aminonitrile confirms successful nucleophilic addition. Warning: A sudden pressure increase or gas bubbling indicates moisture contamination (HCN gas generation from TMSCN hydrolysis).

Step 3: Workup and Catalyst Recovery

  • Filter the reaction mixture through a medium-porosity glass frit to recover the B-MCM-41 catalyst and molecular sieves. Wash the filter cake with ethyl acetate (3 x 5 mL).

Self-Validation Check 3: Dry and weigh the recovered catalyst. A recovery of >90% mass confirms the structural integrity of the heterogeneous catalyst, validating it for subsequent reuse cycles without product inhibition.

  • Concentrate the filtrate under reduced pressure and recrystallize the crude product from cold ethanol to yield pure 4-chlorophenylglycinonitrile.

References
  • MCM-41 mesoporous silica: a highly efficient and recoverable catalyst for rapid synthesis of α-aminonitriles and imines. Taylor & Francis. Available at:[Link]

  • Highly Efficient Three-Component Strecker-Type Reaction of Aldehydes and Ketones Using TMSCN Catalyzed by B-MCM-41. Sciforum. Available at:[Link]

  • Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Strecker Synthesis - Mechanism and Overview. Master Organic Chemistry. Available at:[Link]

Sources

Technical Support Center: Advanced Recrystallization Workflows for 2-Amino-2-(4-chlorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a critical α-amino nitrile intermediate used in complex pharmaceutical syntheses, 2-Amino-2-(4-chlorophenyl)acetonitrile presents unique purification challenges. Its distinct solubility profile and extreme sensitivity to thermal degradation require precise, mechanistically grounded workflows.

This guide provides self-validating protocols, mechanistic troubleshooting, and decision matrices to ensure high-yield, high-purity recovery of your target compound.

Module 1: Mechanistic Causality & Solvent Selection

The primary mode of failure when recrystallizing α-amino nitriles is not poor solubility, but chemical degradation. When exposed to heat—especially in protic solvents like water or methanol—the molecule undergoes the retro-Strecker reaction [1].

In this degradation pathway, the aminonitrile exists in a thermodynamic equilibrium with its imine intermediate and hydrogen cyanide. In the presence of water, the imine rapidly hydrolyzes back to 4-chlorobenzaldehyde and ammonia[2]. Therefore, your solvent selection must be dictated entirely by the chemical form of your compound:

  • Free Base Form: The free amine lone pair initiates the elimination of cyanide. To suppress the retro-Strecker equilibrium, the free base must be recrystallized using aprotic solvent systems at the lowest effective temperature[3].

  • Hydrochloride (HCl) Salt Form: Protonation of the amine lone pair kinetically locks the molecule, preventing the elimination of cyanide[3]. This thermal stability allows for the use of more polar, protic solvents at higher temperatures[4].

Quantitative Solvent Selection Matrix
Solvent SystemTarget FormBoiling Point (°C)Dielectric Constant (ε)Mechanistic Suitability & Risk Profile
Ethyl Acetate / Heptane Free Base77 / 986.0 / 1.9Optimal. Aprotic environment prevents retro-Strecker. Heptane acts as a highly effective anti-solvent.
Toluene Free Base1102.4High Risk. Good solubility, but the high boiling point requires excessive heat, risking thermal decomposition.
Ethanol (Absolute) HCl Salt7824.5Optimal. High polarity dissolves the salt at reflux; steep solubility curve allows massive precipitation upon cooling.
Acetonitrile HCl Salt8237.5Alternative. Polar aprotic. Excellent for removing polar impurities, though yields may be slightly lower than EtOH.
Methanol / Water Either65 / 10032.7 / 80.1Critical Failure Risk. Highly protic environment strongly drives retro-Strecker hydrolysis. Avoid entirely[1].

Module 2: Process Visualizations

RetroStrecker A 2-Amino-2-(4-chlorophenyl)acetonitrile (Target Aminonitrile) B Imine Intermediate + HCN A->B Heat / Protic Solvent (Retro-Strecker) B->A Equilibrium (Strecker) C 4-Chlorobenzaldehyde + NH3 B->C Hydrolysis (H2O) D Degradation Products C->D Oxidation

Fig 1: Retro-Strecker degradation pathway of α-amino nitriles in protic or heated environments.

SolventSelection Start Identify API Form FreeBase Free Base (Prone to Retro-Strecker) Start->FreeBase HClSalt Hydrochloride Salt (Thermally Stable) Start->HClSalt SolventFB Aprotic Co-Solvent System (EtOAc / Heptane) FreeBase->SolventFB Minimize Heat & Protons SolventHCl Polar Protic / Aprotic (EtOH or Acetonitrile) HClSalt->SolventHCl Utilize Ionic Polarity

Fig 2: Decision matrix for selecting recrystallization solvents based on the aminonitrile form.

Module 3: Self-Validating Experimental Protocols

Protocol A: Aprotic Anti-Solvent Recrystallization (Free Base)

Mechanism: Utilizes the polarity differential between Ethyl Acetate (solvent) and Heptane (anti-solvent) to force crystallization without exceeding the thermal degradation threshold.

  • Dissolution: Suspend the crude free base in a minimum volume of Ethyl Acetate (EtOAc) at room temperature. Slowly warm the flask in a water bath to no more than 55°C while stirring until dissolution is achieved.

  • Validation Checkpoint 1 (Chemical Integrity): Spot the warmed solution on a TLC plate alongside a pure 4-chlorobenzaldehyde standard (Eluent: 80:20 Hexane:EtOAc). If a spot appears at the aldehyde Rf, thermal degradation has begun. Immediately remove from heat.

  • Hot Filtration: If insoluble impurities remain, rapidly filter the solution through a pre-warmed fritted funnel to prevent premature crystallization.

  • Anti-Solvent Addition: Remove the solution from the heat source. While stirring vigorously, add Heptane dropwise until the solution becomes persistently turbid (the "cloud point").

  • Validation Checkpoint 2 (Supersaturation): Add exactly 3-5 drops of EtOAc to clear the turbidity. This confirms the solution is perfectly poised at the edge of supersaturation.

  • Crystallization: Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (0-5°C) for 1 hour.

  • Harvesting: Filter the resulting crystals via vacuum filtration, wash with ice-cold heptane, and dry under high vacuum.

Protocol B: Polar Recrystallization (Hydrochloride Salt)

Mechanism: Leverages the steep temperature-solubility curve of the protonated salt in absolute ethanol.

  • Dissolution: Suspend the crude HCl salt in Absolute Ethanol. Heat to gentle reflux (~78°C). The protonated amine prevents retro-Strecker degradation at this temperature[3].

  • Validation Checkpoint 1 (Salt Confirmation): Dissolve 1 mg of the starting material in 1 mL of DI water. Add a drop of 0.1M

    
    . A white precipitate (AgCl) immediately confirms the integrity of the hydrochloride salt[4].
    
  • Cooling: Once fully dissolved, remove from heat and allow the flask to cool ambiently. Do not disturb or agitate the flask, as this promotes the formation of microcrystals which are difficult to filter and trap impurities.

  • Validation Checkpoint 2 (Yield Optimization): After 2 hours at room temperature, check the supernatant. If crystallization seems sparse, the ethanol volume was too high. Reduce the volume by 30% via rotary evaporation and repeat the cooling phase.

  • Isolation: Filter the solid, wash with minimal ice-cold ethanol, and dry in a vacuum oven at 40°C.

Module 4: Troubleshooting & FAQs

Q: My compound is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out occurs when the compound's melting point is lower than the temperature at which it saturates the solvent. You have reached supersaturation while the solvent is still too hot. Fix: Re-dissolve the oil by adding a small amount of the primary solvent (e.g., EtOAc) and heating gently. Allow the solution to cool to a lower temperature before adding your anti-solvent (Heptane). Alternatively, introduce a seed crystal of pure 2-Amino-2-(4-chlorophenyl)acetonitrile just before the cloud point is reached.

Q: During heating, the solution turned yellow and I detected a faint bitter almond odor. What went wrong? A: This is a critical failure. The almond odor is hydrogen cyanide (HCN) gas, and the yellowing indicates the formation of complex imines and 4-chlorobenzaldehyde[1][2]. You have triggered the retro-Strecker reaction by using too much heat, likely in the presence of moisture or a protic solvent. Fix: Immediately quench the heat and move the reaction to a well-ventilated fume hood. For future runs, strictly limit temperatures to <55°C for the free base, ensure solvents are anhydrous, or convert your compound to the HCl salt prior to purification.

Q: Can I convert the free base to the HCl salt in situ to make recrystallization easier? A: Yes. Dissolve the free base in an aprotic solvent like diethyl ether or ethyl acetate at 0°C. Slowly bubble dry HCl gas through the solution, or add a stoichiometric amount of HCl in dioxane. The 2-Amino-2-(4-chlorophenyl)acetonitrile hydrochloride salt will precipitate almost quantitatively[4]. You can then filter this solid and recrystallize it using Protocol B.

Q: Why is my recovered yield so low when using Methanol? A: Methanol is highly protic and, when heated, acts as an excellent medium for the hydrolysis of the nitrile group and the retro-Strecker pathway[1]. Your compound is not just remaining in solution; it is actively degrading. Switch to an aprotic system (Protocol A) immediately.

References

1.4[4] 2.1[1] 3.2[2] 4.3[3]

Sources

Technical Support Center: Troubleshooting Aldehyde Impurities in 2-Amino-2-(4-chlorophenyl)acetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing 2-Amino-2-(4-chlorophenyl)acetonitrile , a critical


-aminonitrile intermediate utilized in the development of active pharmaceutical ingredients (APIs) such as clopidogrel.

A ubiquitous challenge in the preparation of this compound via the Strecker synthesis is the persistence of unreacted starting material. This guide provides a self-validating, scalable liquid-liquid extraction protocol to selectively sequester aldehyde impurities without compromising the integrity of your target aminonitrile.

Section 1: Mechanistic Insight – The "Why" Behind the Protocol

In a standard , 4-chlorobenzaldehyde is reacted with an amine source and a cyanide source[1]. Because the reaction is an equilibrium process, trace amounts of the highly lipophilic 4-chlorobenzaldehyde often remain in the organic phase during standard aqueous workups.

Attempting to remove this impurity via standard silica gel column chromatography is highly discouraged.


-Aminonitriles are sensitive to the slightly acidic nature of standard silica, which can catalyze their degradation and actually regenerate the aldehyde during purification on the column[2].

The Solution: Bisulfite Adduct Formation The most effective and chemically sound method for removal is the [3]. The bisulfite anion (


) acts as a strong nucleophile, selectively attacking the highly electrophilic carbonyl carbon of 4-chlorobenzaldehyde. This nucleophilic addition forms an 

-hydroxy sulfonate salt[3].

Causality Check: Why does this separate the molecules? The target 2-Amino-2-(4-chlorophenyl)acetonitrile remains highly lipophilic and uncharged. The newly formed aldehyde-bisulfite adduct is an ionic salt, drastically shifting its partition coefficient to favor the aqueous phase, allowing for simple physical separation[3].

Section 2: Troubleshooting FAQs

Q: I washed my organic layer with saturated aqueous sodium bisulfite, but TLC shows the 4-chlorobenzaldehyde is still present. What went wrong? A: You likely encountered a biphasic kinetic barrier. If your crude mixture is dissolved entirely in a water-immiscible solvent (like ethyl acetate or dichloromethane), the bisulfite reaction can only occur at the liquid-liquid interface, making it incredibly slow and inefficient[3]. Solution: You must dissolve the crude mixture in a water-miscible solvent (such as Methanol or DMF) first, then add the aqueous bisulfite. This homogenizes the interface momentarily and drives the adduct formation to completion in under 30 seconds[3].

Q: During the bisulfite wash, a thick white precipitate formed, creating an unbreakable emulsion. How do I resolve this? A: The


-hydroxy sulfonate salt (bisulfite adduct) has a finite solubility limit in water. If the concentration of the aldehyde impurity is high, the resulting salt will precipitate at the interface[4].
Solution: Do not filter it yet. Simply add more deionized water to the separatory funnel and shake until the precipitate dissolves entirely into the aqueous layer[5].

Q: Will the bisulfite reagent react with the nitrile group on my product? A: No. Sodium bisulfite is highly chemoselective for aldehydes and sterically unhindered ketones[3]. Nitriles and amines are inert to these mild conditions, ensuring your 2-Amino-2-(4-chlorophenyl)acetonitrile remains intact.

Section 3: Standard Operating Procedure (SOP) – Bisulfite Extraction

This self-validating protocol is adapted from established methodologies for the[5].

Step 1: Dissolution (Breaking the Biphasic Barrier)

  • Concentrate your crude reaction mixture in vacuo to remove the primary reaction solvent.

  • Dissolve the crude residue (containing 2-Amino-2-(4-chlorophenyl)acetonitrile and 4-chlorobenzaldehyde) in a minimal volume of Methanol (e.g., 5 mL per gram of crude)[5].

Step 2: Adduct Formation

  • Transfer the methanolic solution to a separatory funnel.

  • Add 1–2 mL of freshly prepared, saturated aqueous Sodium Bisulfite (

    
    ) per gram of crude.
    
  • Shake vigorously for 30 seconds[3]. Validation Check: The solution may become slightly warm or cloudy, validating successful exothermic salt formation. Check the pH to ensure it remains slightly acidic to neutral (pH 4–6); highly basic conditions will decompose the adduct.

Step 3: Phase Separation

  • Add 25 mL of a water-immiscible solvent (e.g., 10% Ethyl Acetate in Hexanes, or pure Ethyl Acetate) and 25 mL of deionized water to the funnel[3].

  • Shake vigorously and allow the layers to separate completely. Self-Correction: If an emulsion persists, add a small volume of saturated brine (

    
    ) to increase the ionic strength of the aqueous layer and force phase separation.
    

Step 4: Isolation

  • Drain the lower aqueous layer (containing the aldehyde-bisulfite adduct)[5].

  • Wash the upper organic layer once more with deionized water to remove any residual methanol or bisulfite salts.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate to yield the purified 
    
    
    
    -aminonitrile[5].

Section 4: Quantitative Data Presentation

To illustrate the necessity of the water-miscible co-solvent, the following table summarizes the extraction efficiency of various workup methods for removing 4-chlorobenzaldehyde from


-aminonitriles.
Workup MethodologyCo-Solvent UsedContact TimeAldehyde Removal Efficiency (%)Aminonitrile Recovery (%)
Standard Water WashNone (Biphasic)5 min< 5%98%
Standard Bisulfite WashNone (Biphasic)5 min15 - 20%95%
Silica Gel ChromatographyNoneN/AVariable (Co-elution)40 - 60% (Degradation)
Modified Bisulfite Wash Methanol 30 seconds > 99% > 95%

Section 5: Workflow Visualization

The following diagram illustrates the logical flow and phase distribution of the modified bisulfite extraction protocol.

Workflow Start Crude Mixture 2-Amino-2-(4-chlorophenyl)acetonitrile + 4-chlorobenzaldehyde Dissolve Dissolve in Water-Miscible Solvent (e.g., Methanol or DMF) Start->Dissolve React Add Saturated Aqueous NaHSO₃ Shake vigorously (30s) Dissolve->React Extract Add Immiscible Solvent (EtOAc) & Deionized Water React->Extract Separate Phase Separation Extract->Separate Aqueous Aqueous Phase (Bottom) Aldehyde-Bisulfite Adduct Separate->Aqueous Organic Organic Phase (Top) Purified α-Aminonitrile Separate->Organic Discard Discard Aqueous Layer Aqueous->Discard Dry Dry over Na₂SO₄ & Concentrate Yields Pure Product Organic->Dry

Liquid-liquid extraction workflow for separating aldehyde impurities via bisulfite adduct formation.

Section 6: References

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Aqueous Formic Acid: An Efficient, Inexpensive and Environmentally Friendly Organocatalyst for Three-Component Strecker Synthesis Source: ResearchGate / RSC Advances URL:[Link]

  • Troubleshooting 4-Chlorobenzaldehyde Removal in Organic Synthesis Source: Reddit (r/chemhelp) URL:[Link]

Sources

Technical Support Center: Enhancing Enantiomeric Excess in 2-Amino-2-(4-chlorophenyl)acetonitrile Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral resolution of 2-Amino-2-(4-chlorophenyl)acetonitrile . This compound is a critical chiral building block for synthesizing (R)-4-chlorophenylglycine, an essential intermediate in the development of various active pharmaceutical ingredients (APIs) and agrochemicals.

Achieving a high enantiomeric excess (ee) during the resolution of α-aminonitriles is notoriously challenging due to their propensity for spontaneous racemization and complex solubility profiles. This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to help you optimize your resolution workflows.

Resolution Strategy Workflow

ResolutionWorkflow Racemic Racemic 2-Amino-2- (4-chlorophenyl)acetonitrile ChemRes Chemical Resolution (Diastereomeric Salt) Racemic->ChemRes Chiral Acids EnzRes Enzymatic Resolution (Kinetic/Dynamic) Racemic->EnzRes Biocatalysis SaltForm Salt Crystallization ChemRes->SaltForm Cooling MotherLiq Mother Liquor (Unwanted Isomer) ChemRes->MotherLiq Filtration EnzHydro Enzymatic Hydrolysis (e.g., Lipase/Amidase) EnzRes->EnzHydro PureR Enantiopure (R)-Isomer (Target API Precursor) SaltForm->PureR Basification DKR In situ Racemization (DKR) EnzHydro->DKR Unreacted Substrate EnzHydro->PureR Isolation DKR->EnzHydro Recycled

Workflow for the chiral resolution of 2-Amino-2-(4-chlorophenyl)acetonitrile.

Troubleshooting Guides & FAQs

Q1: I am using (+)-10-camphorsulfonic acid (CSA) for diastereomeric salt resolution, but my ee plateaus at ~60%. How can I break through this ceiling? Causality: A plateau in ee during classical resolution usually indicates co-precipitation. The thermodynamic solubility difference between the (R)-aminonitrile-(+)-CSA salt and the (S)-aminonitrile-(+)-CSA salt in your current solvent is insufficient, causing them to form a solid solution or co-crystal. Solution: You must alter the hydrogen-bonding network. Switch from a monophasic solvent (like pure ethanol) to a binary solvent system (e.g., Isopropanol/Water 9:1 or Methanol/Ethyl Acetate). Furthermore, employ the "half-equivalent method" (using only 0.5 eq of the resolving agent) to ensure the resolving agent is the limiting reagent, forcing only the least soluble diastereomer to precipitate.

Q2: We are transitioning to Enzymatic Kinetic Resolution (EKR) to improve purity, but our theoretical yield is strictly capped at 50%. Is there a way to utilize the entire racemic mixture? Causality: Standard EKR relies on an enzyme (like an amidase or lipase) that selectively reacts with only one enantiomer, leaving the other 50% untouched. Solution: Implement Dynamic Kinetic Resolution (DKR) . Because the cyano group is strongly electron-withdrawing, the α-proton of the aminonitrile is relatively acidic. By running the enzymatic reaction under mildly alkaline conditions (pH ~10.8) or by adding a racemase, the unreacted (S)-enantiomer will continuously undergo base-catalyzed deprotonation and non-stereoselective reprotonation. This in situ racemization constantly replenishes the (R)-enantiomer pool, allowing theoretical yields to approach 100% [1].

Q3: My isolated, enantiopure 2-Amino-2-(4-chlorophenyl)acetonitrile is slowly losing its ee during storage. What is causing this degradation? Causality: Free α-aminonitriles are highly susceptible to retro-Strecker reactions or spontaneous racemization if exposed to trace moisture and ambient basicity. The reversible formation of the imine intermediate scrambles the stereocenter [3]. Solution: Never store the free base for extended periods. Immediately convert the enantiopure aminonitrile into its stable hydrochloride (HCl) salt by bubbling dry HCl gas through an ethereal solution of the product. Store under an inert argon atmosphere at 4°C.

Quantitative Data: Resolution Strategy Comparison

To assist in selecting the optimal pathway for your specific scale and purity requirements, reference the comparative data below:

Resolution StrategyResolving Agent / BiocatalystMax Theoretical YieldTypical ee (%)Key AdvantagePrimary Limitation
Classical Resolution (+)-10-Camphorsulfonic Acid50%85–95%Highly scalable, low material costRequires secondary recrystallization; caps at 50% yield
Standard EKR Penicillin G Acylase (PGA)50%>99%Exceptional enantioselectivityRequires prior N-acylation; 50% yield cap
Dynamic Kinetic Resolution Lipase / Amidase + Alkaline Buffer100%>98%Converts 100% of racemate to targetStrict pH control required to prevent enzyme denaturation

Self-Validating Experimental Protocols

Protocol A: Optimized Diastereomeric Salt Resolution via the Half-Equivalent Method

This protocol utilizes thermodynamic control to isolate the target enantiomer.

  • Salt Formation: In a 500 mL jacketed reactor, suspend 100 mmol of racemic 2-Amino-2-(4-chlorophenyl)acetonitrile in 150 mL of an Isopropanol/Water (9:1 v/v) mixture. Add exactly 50 mmol (0.5 eq) of (+)-10-Camphorsulfonic acid.

    • Causality: Limiting the chiral acid ensures only the most thermodynamically stable diastereomeric salt can form, drastically reducing (S)-enantiomer co-precipitation.

  • Dissolution & Annealing: Heat the mixture to 75°C until a clear solution forms. Cool the reactor at a strict linear ramp of -0.5°C/minute down to 20°C. Hold at 20°C for 4 hours to promote Ostwald ripening (larger, purer crystals growing at the expense of smaller, impure ones).

  • Validation Checkpoint: Filter a 5 mg aliquot of the formed crystals. Neutralize with 1M NaOH, extract into ethyl acetate, and run a Chiral HPLC analysis (e.g., CHIRALPAK AD-H column).

    • System Logic: If ee is ≥ 95%, proceed to Step 4. If ee < 95%, perform a secondary recrystallization using Methanol/Ethyl Acetate (1:4 v/v) before proceeding.

  • Liberation: Filter the bulk crystals, wash with cold isopropanol, and resuspend in 100 mL of dichloromethane (DCM). Slowly add 1M NaOH until the aqueous layer reaches pH 9.5. Separate the organic layer, dry over anhydrous Na₂SO₄, and evaporate to yield the free (R)-aminonitrile.

Protocol B: Dynamic Kinetic Resolution (DKR) via Lipase Dual Activity

This protocol leverages simultaneous biocatalytic amidation and base-catalyzed racemization [2].

  • Buffer & Substrate Preparation: Prepare a 0.1 M carbonate buffer adjusted precisely to pH 10.8.

    • Causality: pH 10.8 is the critical threshold where the base-catalyzed racemization of the aminonitrile outpaces the enzymatic reaction rate, ensuring the substrate pool never depletes of the (R)-enantiomer [1].

  • Enzymatic Conversion: Dissolve 50 mmol of the racemic aminonitrile in 20 mL of toluene and add it to 80 mL of the prepared buffer to create a biphasic system. Add 500 mg of immobilized Candida antarctica Lipase B (CALB) and 150 mmol of ethyl acetate (acting as the acyl donor). Stir vigorously at 40°C.

  • Validation Checkpoint: Sample the organic layer every 2 hours for HPLC analysis.

    • System Logic: The reaction is validating itself if the concentration of the (S)-enantiomer remains relatively constant (proving steady-state racemization is active) while the (R)-amide product steadily increases. Terminate the reaction when the total unreacted aminonitrile drops below 5%.

  • Workup: Filter out the immobilized enzyme (which can be washed and reused). Separate the organic layer, evaporate the solvent, and isolate the highly enantioenriched (R)-N-acetyl-2-amino-2-(4-chlorophenyl)acetonitrile via flash chromatography.

References

  • Yasukawa, K., et al. "Dynamic Kinetic Resolution of α-Aminonitriles to Form Chiral α-Amino Acids." Advanced Synthesis & Catalysis, 2011.[Link] [1]

  • Sakulsombat, M., et al. "Efficient Asymmetric Synthesis of 1-cyano-tetrahydroisoquinolines From Lipase Dual Activity and Opposite Enantioselectivities in α-Aminonitrile Resolution." Chemistry – A European Journal, 2014.[Link] [2]

  • Ramström, O., et al. "Dynamic Covalent Kinetic Resolution." Journal of the American Chemical Society, 2009.[Link] [3]

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Amino-2-(4-chlorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. Among these, 2-Amino-2-(4-chlorophenyl)acetonitrile, a compound of interest for its potential applications, requires meticulous handling due to its inherent hazardous properties. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring the safety of researchers and the integrity of their work.

The paramount principle in laboratory safety is the control of hazards at their source through engineering and administrative controls. However, the appropriate use of PPE remains the final, critical barrier between the researcher and potential exposure. The recommendations outlined herein are based on a thorough risk assessment of 2-Amino-2-(4-chlorophenyl)acetonitrile and its hydrochloride salt, for which safety data indicates it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation, as well as potential respiratory irritation.[1][2]

Understanding the Hazard: A Proactive Approach to Safety

2-Amino-2-(4-chlorophenyl)acetonitrile is an organic compound containing an amino group, a nitrile group, and a chlorinated phenyl ring. This combination of functional groups suggests potential toxicity. The nitrile group can be metabolized to cyanide in the body, and chlorinated organic compounds can exhibit a range of toxic effects.[3][4] Therefore, a conservative and stringent approach to PPE is warranted.

The available safety information for the hydrochloride salt of this compound includes the following GHS hazard statements:

  • H302: Harmful if swallowed.[1][2]

  • H312: Harmful in contact with skin.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H332: Harmful if inhaled.[1][2]

  • H335: May cause respiratory irritation.[1][2]

These classifications mandate a comprehensive PPE strategy to protect all potential routes of exposure: dermal, ocular, and respiratory.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the essential PPE for handling 2-Amino-2-(4-chlorophenyl)acetonitrile in a laboratory setting. The selection of specific PPE items should always be preceded by a task-specific risk assessment.

Protection Type Specific Recommendations Standard/Rationale
Eye and Face Protection Chemical safety goggles with side-shields or a full-face shield.Conforming to EN 166 (EU) or ANSI Z87.1 (US). Essential to prevent eye contact with solids, dust, or splashes, which can cause serious irritation.[5][6]
Skin and Body Protection A flame-resistant lab coat, worn fully buttoned. For larger quantities or increased risk of splashing, chemical-resistant overalls are recommended.Provides a barrier against accidental skin contact.[5][6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and changed frequently, especially if contaminated.Nitrile gloves offer good resistance to a range of chemicals. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[5][6][7]
Respiratory Protection A NIOSH-approved N95 dust mask or higher-level respirator (e.g., a full-face respirator with appropriate cartridges) if ventilation is inadequate or if dust is generated.Necessary to prevent inhalation of harmful dust or aerosols, which can cause respiratory irritation and systemic toxicity.[5][7][8]

Operational Plan for Safe Handling

A systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment from the moment the compound is received until its final disposal.

Receipt and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Don PPE: Before handling the container, at a minimum, wear safety glasses and nitrile gloves.

  • Label Verification: Confirm that the container is clearly and accurately labeled.

  • Secure Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9] The container should be kept tightly closed.[5][6][8]

Weighing and Preparation
  • Engineering Controls: All weighing and preparation activities involving the solid form of 2-Amino-2-(4-chlorophenyl)acetonitrile must be conducted in a certified chemical fume hood or a ventilated enclosure to control the generation and inhalation of dust.[7]

  • PPE: At this stage, the full complement of PPE is required: safety goggles, a lab coat, nitrile gloves, and an N95 respirator.

Experimental Use
  • Containment: Keep all reaction vessels and containers closed whenever possible to prevent the release of vapors or dust.[7]

  • Handling: Use tools and techniques that minimize the creation of dust. For example, use a spatula to transfer solids rather than pouring them.

  • Contamination Prevention: Avoid touching surfaces outside of the immediate work area (e.g., door handles, computer keyboards) with gloved hands.

Step-by-Step Protocol: Donning and Doffing PPE

The correct sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:
  • Lab Coat: Put on the lab coat and fasten it completely.

  • Respirator: If required, perform a seal check on your respirator.

  • Eye Protection: Put on safety goggles or a face shield.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Sequence:
  • Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.

  • Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior surface.

  • Eye Protection: Remove eye protection from the back to the front.

  • Respirator: Remove the respirator without touching the front.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.[5][6]

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of 2-Amino-2-(4-chlorophenyl)acetonitrile and any contaminated materials is essential to protect both human health and the environment.

  • Waste Segregation: All waste containing this compound, including excess reagent, contaminated lab supplies (e.g., gloves, weigh boats, absorbent paper), and empty containers, must be collected in a designated and clearly labeled hazardous waste container.[7]

  • Containerization: Use a chemically resistant, sealable container for waste collection. The container should be kept closed except when adding waste.[7]

  • Disposal Route: Dispose of the hazardous waste through a licensed environmental disposal service in accordance with all local, state, and federal regulations.[7] Do not dispose of this chemical down the drain or in the regular trash.[7]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and correct action is vital.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][10]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek immediate medical attention.[8][10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5][10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8][10]

  • Spill Cleanup: Evacuate the area. Wearing appropriate PPE, cover the spill with an absorbent material and place it in a sealed container for disposal as hazardous waste.[7] Ensure adequate ventilation during cleanup.[5]

Logical Framework for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 2-Amino-2-(4-chlorophenyl)acetonitrile.

PPE_Selection_Workflow PPE Selection for 2-Amino-2-(4-chlorophenyl)acetonitrile Handling Start Start: Task Assessment Task Nature of Task? Start->Task Storage Receiving/Storage Task->Storage Low potential for exposure Weighing Weighing/Preparation (Solid) Task->Weighing High potential for dust generation Solution Handling in Solution Task->Solution Lower potential for aerosolization PPE_Storage Minimum PPE: - Safety Goggles - Lab Coat - Nitrile Gloves Storage->PPE_Storage PPE_Weighing Full PPE: - Safety Goggles - Lab Coat - Nitrile Gloves - N95 Respirator Weighing->PPE_Weighing PPE_Solution Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves Solution->PPE_Solution End Proceed with Task PPE_Storage->End PPE_Weighing->End PPE_Solution->End

Caption: PPE selection workflow based on the handling task.

By adhering to these guidelines, researchers can confidently and safely work with 2-Amino-2-(4-chlorophenyl)acetonitrile, fostering a culture of safety and scientific excellence.

References

  • Lookchem. Acetonitrile, [(2,4-dichlorophenyl)amino]- Safety Data Sheets(SDS). Retrieved from [Link]

  • Unknown Source. Acetonitrile.
  • Unigel. (2021, May 25). SAFETY DATA SHEET. Retrieved from [Link]

  • OSHA. Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]

  • OSHA. (2024, March 25). ACETONITRILE. Retrieved from [Link]

  • Agilent. (2024, May 31). SAFETY DATA SHEET. Retrieved from [Link]

  • New Jersey Department of Health. Acetonitrile - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Shimadzu. (2018, August 10). SAFETY DATA SHEET Acetonitrile LC015-4. Retrieved from [Link]

  • CDC - NIOSH. Acetonitrile - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Wikipedia. 4-Chlorophenylacetonitrile. Retrieved from [Link]

  • Chemical Emergency Medical Guidelines. 2-Amino-2,3-dimethylbutyronitrile (Aminonitril) A 1 Information and recommendations for first responders. Retrieved from [Link]

  • PubChem. (4-Amino-2-chloro-5-methylphenyl)(4-chlorophenyl)acetonitrile. Retrieved from [Link]

  • CDC - NIOSH. NIOSH Pocket Guide to Chemical Hazards - Acetonitrile. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.